11-Deoxymogroside IIIE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H82O18 |
|---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3 |
InChI Key |
VBXCGAFICHYWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-Deoxymogroside IIIE: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This class of compounds, known as mogrosides, are of significant scientific interest due to their intense sweetness and a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, purification, and analysis.
Chemical Structure and Properties
This compound is a complex glycoside with a cucurbitane triterpenoid aglycone. Its structure has been elucidated through modern analytical techniques.[5] The primary structural difference between this compound and its more abundant analogue, Mogroside IIIE, is the absence of a hydroxyl group at the C-11 position of the aglycone.[6]
Chemical Structure:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Natural Sources and Occurrence of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid glycoside. It details its primary natural source, quantitative occurrence, biosynthetic pathway, and the experimental protocols for its extraction, isolation, and quantification.
Natural Source and Occurrence
This compound is a naturally occurring compound found exclusively in the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey, a perennial vine belonging to the Cucurbitaceae family.[1][2][3][4][5] Commonly known as monk fruit or Luo Han Guo, this plant is native to Southern China.[1][4][6] The fruit is renowned for its intense sweetness, which is attributed to a group of triterpenoid glycosides called mogrosides.[1][2]
While Mogroside V is the most abundant and sweetest of these compounds, this compound is considered a minor constituent.[1][3] Its concentration within the fruit is influenced by factors such as the specific cultivar and the stage of maturity at which the fruit is harvested.[3] Although other related species like Siraitia siamensis contain mogrosides, specific quantitative data for this compound in these species is not well-documented in current scientific literature.[3]
Quantitative Data Presentation
The concentration of mogrosides, including the specific form this compound, varies significantly during fruit development. The following table summarizes the content of Mogroside IIIE (a closely related compound for which quantitative data is available) in different cultivars of Siraitia grosvenorii at various days after pollination, as determined by High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS).[3]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
Data adapted from a study by Yang et al. (2019) as cited in supporting documentation.[3]
Biosynthesis of Mogrosides
The biosynthesis of mogrosides is a complex metabolic pathway involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[2][7][8] The process begins with the cyclization of squalene to form the cucurbitadienol backbone, which is then subjected to a series of coordinated hydroxylations, epoxidations, and glycosylations to produce the various mogroside compounds.[7]
Experimental Protocols
The isolation and quantification of this compound require a multi-step approach involving extraction from the plant matrix, chromatographic purification, and analytical detection.
This protocol outlines a general methodology for extracting and isolating this compound from dried monk fruit.
-
Material Preparation : Dry the Siraitia grosvenorii fruit and grind it into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9]
-
Solvent Extraction :
-
Macerate the powdered fruit (e.g., 500 g) with an aqueous ethanol solution (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.[1] Alternative methods like Ultrasound-Assisted Extraction (UAE) can be used to improve efficiency (e.g., 1:20 solid-to-liquid ratio, 50°C for 30 minutes).[9]
-
Filter the mixture to separate the liquid extract from the solid residue. Repeat the extraction on the residue two more times to ensure complete recovery.[1]
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.[1]
-
-
Chromatographic Purification :
-
Pass the crude extract through a macroporous resin column to remove impurities and enrich the mogroside fraction.[1][10]
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1][10]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.[1]
-
-
Preparative HPLC :
-
Pool the enriched fractions containing this compound and concentrate them.
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.[10]
-
-
Final Product :
-
Pool the pure fractions of this compound, remove the solvent under reduced pressure, and lyophilize to obtain a pure, dry powder.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food [mdpi.com]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
discovery and isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii
An In-depth Technical Guide on the Discovery and Isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a minor cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Due to the growing interest in the pharmacological potential of individual mogrosides beyond their sweetening properties, this document outlines the detailed methodologies required for obtaining pure this compound for further research and development.
Introduction to this compound
Siraitia grosvenorii is a well-known source of natural, non-caloric sweeteners called mogrosides[1]. These triterpenoid glycosides are of significant interest for their potential therapeutic applications, including antioxidant and anti-inflammatory effects[2][3]. While Mogroside V is the most abundant and well-studied mogroside, minor constituents like this compound are also gaining attention for their unique biological activities[1][4]. The isolation of these minor mogrosides in high purity is crucial for in-depth pharmacological studies. This compound is structurally similar to other mogrosides, presenting a significant challenge for its isolation and purification.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Siraitia grosvenorii is a multi-step process that involves extraction, preliminary purification, and fine purification using chromatographic techniques.
Extraction of Crude Mogrosides
The initial step involves the extraction of total mogrosides from the dried fruit of Siraitia grosvenorii.
Protocol:
-
Maceration: 500 g of powdered, dried Siraitia grosvenorii fruit is macerated with 5 L of 70% aqueous ethanol at room temperature for 24 hours[1].
-
Filtration: The mixture is filtered to separate the liquid extract from the solid residue[1].
-
Repeated Extraction: The extraction process is repeated twice more with fresh 70% aqueous ethanol to ensure the complete extraction of mogrosides[1].
-
Concentration: The filtrates from all three extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This yields a crude mogroside extract[1].
Preliminary Purification by Macroporous Resin Chromatography
This step aims to enrich the mogroside fraction by removing sugars, pigments, and other polar impurities.
Protocol:
-
Column Preparation: A macroporous resin column (e.g., HZ 806) is prepared and equilibrated.
-
Loading: The crude mogroside extract is dissolved in deionized water and loaded onto the column.
-
Washing: The column is washed with deionized water to remove impurities.
-
Elution: The adsorbed mogrosides are eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)[1].
-
Fraction Collection and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing mogrosides, including this compound, are pooled[1].
-
Concentration: The pooled fractions are concentrated under reduced pressure to yield an enriched mogroside extract[1].
Fine Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final and most critical step to isolate this compound from other closely related mogrosides is preparative HPLC.
Protocol:
-
System Preparation: A preparative HPLC system equipped with a C18 column is used. The mobile phase typically consists of a gradient of acetonitrile and water[5].
-
Sample Preparation: The enriched mogroside extract is dissolved in the initial mobile phase and filtered through a 0.45 µm membrane.
-
Injection and Fraction Collection: The sample is injected onto the column, and fractions are collected based on the chromatogram peaks. The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.
-
Solvent Removal and Lyophilization: The pure fractions of this compound are pooled, the solvent is removed under reduced pressure, and the final product is lyophilized to obtain a dry powder[1].
Data Presentation: Purification of Mogrosides
The following table summarizes representative data for the purification of mogrosides from Siraitia grosvenorii. It is important to note that specific yield and purity data for each step of this compound isolation is not extensively published. The data presented here for Mogroside V provides a general reference for the expected efficiency of each purification step. The purification of the minor this compound would likely follow a similar trend of increasing purity with each step, although the final yield would be considerably lower.
| Purification Step | Starting Material | Initial Purity of Target Mogroside | Final Purity of Target Mogroside | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | Not specified for total mogrosides | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1] |
| Boronic Acid-Functionalized Silica Gel | Enriched Mogroside Fraction | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |
| Semi-Preparative HPLC | Pre-purified Mogroside Fraction | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [1] |
Structural Elucidation and Characterization
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate molecular weight and elemental composition, which is the first step in identifying the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton of the aglycone, identifying the sugar units, and establishing the glycosidic linkages and their stereochemistry[6].
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Isolation of this compound
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Siraitia grosvenorii.
Caption: Overall workflow for the isolation of this compound.
Signaling Pathway: Activation of AMPK/SIRT1 by Mogrosides
Mogroside IIIE, a structurally related compound to this compound, has been shown to exert its biological effects through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a crucial regulator of cellular energy homeostasis and is implicated in various metabolic diseases[2].
Caption: Activation of the AMPK/SIRT1 signaling pathway by mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
The intricate Biosynthesis of Cucurbitane Triterpenoid Glycosides: A Technical Guide for Researchers
Abstract
Cucurbitane triterpenoid glycosides, a diverse group of natural products predominantly found in the Cucurbitaceae family, exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. Their complex structures and potent bioactivities have made them a focal point for researchers in natural product chemistry, pharmacology, and drug development. This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of these valuable compounds, detailing the enzymatic players, intermediate molecules, and regulatory networks. Furthermore, this guide presents detailed experimental protocols for the extraction, analysis, and functional characterization of the key components of this pathway, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Cucurbitacins and their glycosidic derivatives are the compounds responsible for the characteristic bitter taste of many plants in the gourd family. Structurally, they are defined by a tetracyclic cucurbitane skeleton. The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosylation reactions catalyzed by specific enzymes. Understanding this intricate pathway is crucial for the metabolic engineering of plants to enhance the production of desirable cucurbitacins and for the heterologous production of these compounds in microbial systems.
The Biosynthesis Pathway of Cucurbitane Triterpenoid Glycosides
The biosynthesis of cucurbitane triterpenoid glycosides is a multi-step process involving several key enzyme families: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), acyltransferases (ACTs), and UDP-dependent glycosyltransferases (UGTs). The pathway can be broadly divided into three stages: backbone synthesis, core skeleton modification, and glycosylation.
Stage 1: Formation of the Cucurbitadienol Backbone
The pathway initiates in the cytoplasm with the cyclization of the linear precursor, 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase known as cucurbitadienol synthase (CbQ/CPQ) . This enzyme directs the folding of 2,3-oxidosqualene to form the foundational tetracyclic structure of cucurbitadienol, the first committed intermediate in the biosynthesis of all cucurbitacins.[1]
Stage 2: Core Skeleton Modification by Cytochrome P450s and Acyltransferases
Following the formation of cucurbitadienol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , modify the core skeleton. These modifications are responsible for the vast structural diversity observed among different cucurbitacins. Key hydroxylation and oxidation reactions occur at various carbon positions of the cucurbitadienol backbone. For instance, in the biosynthesis of cucurbitacin C in cucumber, a cascade of CYP enzymes is involved in hydroxylations at C-11 and C-20, among other positions.[2]
Another important class of enzymes in this stage are the acyltransferases (ACTs) . These enzymes are responsible for the acetylation of hydroxyl groups on the cucurbitacin skeleton, a key step in the formation of prominent cucurbitacins like cucurbitacin B and E.[3]
Stage 3: Glycosylation by UDP-Glycosyltransferases
The final step in the biosynthesis of cucurbitane triterpenoid glycosides is the attachment of sugar moieties to the aglycone core. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the cucurbitacin aglycone.[1] Glycosylation significantly impacts the water solubility, stability, and biological activity of the final compounds. The number and type of sugar units, as well as the attachment points, contribute to the extensive diversity of cucurbitane glycosides found in nature.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the core biosynthetic pathway leading to the formation of cucurbitane triterpenoid glycosides.
Transcriptional Regulation of Cucurbitacin Biosynthesis
The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. In cucumber, two basic helix-loop-helix (bHLH) type transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified as master regulators of the pathway in leaves and fruits, respectively.[2][4] These transcription factors bind to the promoters of the cucurbitacin biosynthetic genes, including CbQ, CYPs, and ACTs, thereby activating their expression in a tissue-specific manner.[5] The domestication of non-bitter cucumber varieties is linked to mutations in the Bt gene, which prevents the accumulation of cucurbitacins in the fruit.[2]
Visualization of the Regulatory Pathway
The following diagram depicts the transcriptional regulation of cucurbitacin biosynthesis in cucumber.
Quantitative Data
The accumulation of cucurbitane triterpenoid glycosides varies significantly depending on the plant species, tissue type, and developmental stage. The following tables summarize representative quantitative data from the literature.
Table 1: Cucurbitacin Content in Different Plant Tissues
| Plant Species | Tissue | Cucurbitacin | Concentration (mg/g fresh weight) | Reference |
| Citrullus colocynthis | Leaves | Cucurbitacin E glycoside | 0.9 - 1.3 | [2][4] |
| Citrullus colocynthis | Fruits | Cucurbitacin E glycoside | 0.21 - 3.2 | [2][4] |
| Cucumis melo (bitter) | Fruit | Cucurbitacin B | Varies with development | [6] |
| Cucumis sativus (bitter) | Cotyledons | Cucurbitacin C | 0.03 - 0.06 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cucurbitane triterpenoid glycoside biosynthesis.
Extraction of Cucurbitacins from Plant Material for LC-MS Analysis
This protocol is adapted for the general extraction of cucurbitacins for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Fresh or freeze-dried plant tissue (leaves, fruits, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol or ethanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant tissue.
-
Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of methanol or ethanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at room temperature for 1 hour with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression levels of cucurbitacin biosynthetic genes.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from approximately 100 mg of fresh plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Verify RNA integrity by running an aliquot on an agarose gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers, following the manufacturer's protocol.
-
Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and suitable reference genes (e.g., Actin, Tubulin). Primers should amplify a product of 100-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Perform the qRT-PCR using a standard three-step cycling protocol: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 30 seconds. Include a melting curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).
Heterologous Expression of Biosynthetic Enzymes in Yeast
This protocol provides a general workflow for the functional characterization of cucurbitacin biosynthetic enzymes (e.g., CYPs, UGTs) in Saccharomyces cerevisiae.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., INVSc1)
-
Gene of interest cloned into an entry vector
-
LR Clonase II enzyme mix
-
Yeast transformation reagents
-
Selective growth media (SD-Ura)
-
Induction medium (SG-Ura containing galactose)
-
Substrate for the enzyme assay
Procedure:
-
Cloning into Expression Vector: Clone the coding sequence of the gene of interest into the yeast expression vector using Gateway LR recombination or traditional restriction-ligation cloning.
-
Yeast Transformation: Transform the resulting expression construct into competent yeast cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection of Transformants: Plate the transformed cells on selective synthetic defined (SD) medium lacking uracil (SD-Ura) and incubate at 30°C for 2-3 days until colonies appear.
-
Protein Expression: Inoculate a single colony into 5 mL of SD-Ura medium and grow overnight at 30°C with shaking. Use this starter culture to inoculate 50 mL of SD-Ura medium and grow to an OD600 of 0.6-0.8.
-
Induction: Pellet the cells by centrifugation and resuspend them in 50 mL of induction medium (SG-Ura) containing 2% galactose instead of glucose. Incubate at 30°C with shaking for 24-48 hours to induce protein expression.
-
Microsome Isolation (for CYPs): For membrane-bound enzymes like CYPs, harvest the cells and spheroplast them. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
Enzyme Assay: Perform in vitro enzyme assays using the yeast microsomes or cell lysates, the appropriate substrate (e.g., cucurbitadienol for a CYP), and necessary co-factors (e.g., NADPH for CYPs, UDP-sugar for UGTs).
-
Product Analysis: Analyze the reaction products by LC-MS or GC-MS to confirm the function of the expressed enzyme.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the identification and functional characterization of a novel cucurbitacin biosynthetic gene.
Conclusion
The biosynthesis of cucurbitane triterpenoid glycosides is a complex and fascinating metabolic pathway that gives rise to a vast array of structurally diverse and pharmacologically important molecules. This technical guide has provided a detailed overview of the key enzymatic steps, regulatory mechanisms, and experimental approaches used to study this pathway. A thorough understanding of these processes is essential for unlocking the full potential of these natural products for applications in medicine and agriculture. The provided protocols and visualizations are intended to serve as a practical resource for researchers embarking on or continuing their investigations into the world of cucurbitacins.
References
- 1. Quantification of cucurbitacin E in different varieties of melon (Cucumis melo L.) fruit through validated RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Change in Bitterness, Accumulation of Cucurbitacin B and Expression Patterns of CuB Biosynthesis-related Genes in Melon During Fruit Development [jstage.jst.go.jp]
- 7. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-Deoxymogroside IIIE: Molecular Formula and Exact Mass
This technical guide provides essential chemical data for 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry.
Chemical Identity
This compound is a naturally occurring compound that belongs to the family of mogrosides, which are known for their intense sweetness.[2][4] The structural distinction of this compound lies in the absence of a hydroxyl group at the C-11 position of its triterpenoid aglycone core when compared to similar mogrosides like Mogroside IIIE.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for analytical studies, including mass spectrometry and quantitative analysis.
| Parameter | Value | Source |
| Molecular Formula | C48H82O18 | [3][5] |
| Molecular Weight | 947.15 g/mol | [5] |
Experimental Protocols for Structural Elucidation
The determination of the molecular formula and structure of this compound relies on a combination of modern spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is employed to determine the exact molecular formula. In negative ion mode ESI-MS, this compound typically forms a prominent [M-H]⁻ ion.[1][2] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) often show sequential loss of glucose units.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[3] The absence of a signal for a hydroxyl-bearing carbon at the C-11 position in the ¹³C-NMR spectrum is a key identifier for this compound.[1]
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the isolation and structural identification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Potential Pharmacological Activities of 11-Deoxymogroside IIIE: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo), is a subject of growing interest for its potential therapeutic applications. While research specifically on this compound is emerging, extensive studies on the closely related compound, Mogroside IIIE, provide a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the current understanding of the potential anti-inflammatory, anti-fibrotic, and antiviral activities of this compound. It provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo evaluation, and quantitative data from related compounds to guide future research and drug development efforts.
Introduction
Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, has a long history of use in traditional Chinese medicine and as a natural sweetener.[1] The primary bioactive constituents of its fruit are a group of triterpenoid glycosides known as mogrosides. Among these, this compound is a minor mogroside that is structurally similar to the more extensively studied Mogroside IIIE. The key structural difference is the absence of a hydroxyl group at the C-11 position. Given the potent biological activities reported for Mogroside IIIE, it is hypothesized that this compound may exhibit a similar pharmacological profile. This guide focuses on three key areas of potential therapeutic relevance: anti-inflammatory, anti-fibrotic, and antiviral activities.
Anti-Inflammatory Activity
The anti-inflammatory potential of mogrosides is well-documented, with Mogroside IIIE showing significant effects in various inflammatory models. The primary mechanism appears to be the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune response.
Mechanism of Action: Inhibition of TLR4 Signaling
Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade through the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Mogroside IIIE has been shown to inhibit this pathway, and it is proposed that this compound acts similarly.
Signaling Pathway Diagram
Quantitative Data (Mogroside IIIE as a proxy)
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported anti-inflammatory activity of Mogroside IIIE.
| Assay | Cell Line | Stimulant | Parameter Measured | Result (Mogroside IIIE) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | NO levels in supernatant | Significant dose-dependent reduction | [2] |
| Pro-inflammatory Cytokine Secretion | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β levels | Significant dose-dependent reduction | [2] |
| Western Blot | RAW 264.7 Macrophages | LPS | p-p65, p-IκBα, p-ERK, p-JNK, p-p38 | Decreased phosphorylation | [2] |
Experimental Protocols
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay for Cytotoxicity: To determine non-toxic concentrations of this compound, cells are treated with various concentrations for 24 hours, followed by incubation with MTT solution and subsequent measurement of formazan absorbance at 570 nm.
-
Nitric Oxide (NO) Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and NO concentration is determined using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies. Bands are visualized using an ECL detection system.
Anti-Fibrotic Activity
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to organ dysfunction. Mogroside IIIE has demonstrated potent anti-fibrotic effects, suggesting a similar potential for this compound.
Mechanism of Action: Modulation of TGF-β1 and TLR4 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a key pro-fibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production. The TLR4 signaling pathway is also implicated in fibrogenesis. Mogroside IIIE has been shown to attenuate fibrosis by inhibiting both TGF-β1 signaling and the TLR4/MyD88/MAPK pathway in fibroblasts.
Signaling Pathway Diagram
References
- 1. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data interpretation for 11-Deoxymogroside IIIE
An In-depth Technical Guide on the Spectroscopic Data Interpretation for 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the , a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).[1][2][3] Due to its structural complexity and its presence as a minor constituent, the structural elucidation of this compound presents unique challenges, including isomeric complexity and signal overlap in NMR spectra.[4] This document provides available spectroscopic data, detailed experimental protocols for its isolation and analysis, and logical workflows for its characterization.
It is important to note that while peer-reviewed, fully assigned spectroscopic data specifically for this compound is not extensively published, this guide utilizes data from its close structural analogs, primarily Mogroside IIE, as a robust proxy for interpretation.[1][5][6] The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound.[1][6]
Data Presentation
The quantitative data for this compound and its analogs are summarized below.
Mass Spectrometry Data for this compound
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.[4]
| Property | Value | Interpretation |
| Molecular Formula | C₄₈H₈₂O₁₈[1][7] | Provides the elemental composition. |
| Molecular Weight | 947.15 g/mol [1][7] | Calculated from the molecular formula. |
| Ionization Mode | ESI- (Negative Ion Mode)[1][5] | Mogrosides readily form [M-H]⁻ adducts.[5] |
| Observed m/z | 799.4738[5] | Corresponds to the [M-H]⁻ ion. |
| Predicted Fragmentation | Sequential loss of glucose units (162 Da).[1] | Helps identify the number of sugar moieties.[4] |
¹H and ¹³C NMR Spectroscopic Data of Mogroside IIE (Proxy for this compound)
The following data for Mogroside IIE, a close structural analog, was recorded in CD₃OD at 500 MHz and serves as a reference for interpreting the spectrum of this compound.[5]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone | ||||
| 1 | 39.9 | 1.45, 1.13 | m | |
| 2 | 28.1 | 1.80, 1.70 | m | |
| 3 | 88.9 | 3.21 | dd | 11.5, 4.5 |
| 4 | 39.4 | |||
| 5 | 52.9 | 1.45 | m | |
| 6 | 22.1 | 2.42, 2.15 | m | |
| 7 | 34.8 | 3.85 | m | |
| 8 | 40.5 | 1.95 | m | |
| 9 | 51.9 | 2.50 | m | |
| 10 | 38.3 | 1.13 | m | |
| 11 | 23.9 | 1.70, 1.45 | m | |
| 12 | 70.9 | 3.52 | dd | 10.5, 4.5 |
| 13 | 49.9 | |||
| 14 | 51.5 | |||
| 15 | 31.9 | 1.70, 1.55 | m | |
| 16 | 28.9 | 2.15, 1.80 | m | |
| 17 | 46.9 | 1.80 | m | |
| 18 | 17.0 | 0.96 | s | |
| 19 | 19.9 | 0.85 | s | |
| 20 | 36.5 | 1.80 | m | |
| 21 | 29.9 | 1.30 | s | |
| 22 | 35.9 | 1.70, 1.55 | m | |
| 23 | 31.9 | 2.15, 1.95 | m | |
| 24 | 75.9 | 3.65 | m | |
| 25 | 73.8 | |||
| 26 | 26.9 | 1.25 | s | |
| 27 | 26.5 | 1.24 | s | |
| 28 | 28.5 | 0.97 | s | |
| 29 | 25.5 | 0.97 | s | |
| 30 | 17.9 | 0.85 | s | |
| Glc I (C-3) | ||||
| 1' | 104.5 | 4.55 | d | 7.5 |
| Glc II (C-24) | ||||
| 1'' | 105.1 | 4.45 | d | 7.5 |
Predicted NMR Spectral Changes for this compound
The absence of the C-11 hydroxyl group in this compound is expected to cause predictable shifts compared to its hydroxylated analogs like Mogroside IIIE.[6]
| Nucleus | Predicted Change for this compound | Rationale |
| ¹³C-NMR | ||
| C-11 | Significant upfield shift (from ~60-70 ppm to ~20-40 ppm).[6] | Change from a hydroxyl-bearing carbon to a methylene carbon.[6] |
| C-9, C-10, C-12 | Minor shifts.[6] | Influence of the deoxygenation at the adjacent C-11 position.[6] |
| ¹H-NMR | ||
| H-11 | Shift from downfield (~4.0-4.5 ppm) to a more upfield region (~1.5-2.5 ppm).[6] | Proton is no longer on a carbon bearing a hydroxyl group.[6] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of this compound.
Isolation and Purification Workflow
The isolation of this compound from Siraitia grosvenorii is a multi-step process designed to separate it from other mogrosides and plant constituents.[2]
References
An In-depth Technical Guide to the Physical Characteristics of 11-Deoxymogroside IIIE Solid Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 11-Deoxymogroside IIIE in its solid form. This compound is a cucurbitane-type triterpenoid glycoside found as a minor constituent in the fruit of Siraitia grosvenorii (monk fruit).[1] A thorough understanding of its solid-state properties is crucial for its isolation, purification, and formulation in potential therapeutic applications.
While extensive research has been conducted on the major mogrosides, such as Mogroside V, specific experimental data for some physical properties of this compound, particularly its crystal structure, are not widely available in published literature.[2] This guide consolidates the available information and provides predicted characteristics based on its molecular structure and data from closely related compounds.
Core Physical and Chemical Properties
This compound is a white to off-white solid powder in its isolated form.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C48H82O18 | [2] |
| Molecular Weight | 947.15 g/mol | [2] |
| Appearance | White to off-white solid (inferred) | [2] |
| Solubility | Soluble in DMSO, Methanol, and Water. Low solubility in aqueous buffers. | [2][3] |
| Storage | Store at -20°C | [2] |
Spectroscopic Data (Predicted)
Detailed experimental spectral data for this compound are not extensively published.[2] However, based on its structure, which lacks a hydroxyl group at the C-11 position compared to Mogroside IIIE, its key spectral features can be predicted.[2]
| Spectroscopic Technique | Predicted Salient Features |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position.[2] |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - A significantly different chemical shift for the C-11 carbon compared to Mogroside IIIE, reflecting the absence of a hydroxyl group.[2] |
| Mass Spectrometry (MS) | - A prominent [M-H]⁻ ion in negative ion mode ESI-MS. - Fragmentation pattern showing sequential loss of glucose units (162 Da).[2] |
| Infrared (IR) Spectroscopy | - A broad absorption band in the 3300-3500 cm⁻¹ region due to O-H stretching of multiple hydroxyl groups. - C-H stretching vibrations just below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[2] |
Solid-State Characterization
As of the current literature, specific data regarding the crystal structure and powder X-ray diffraction (PXRD) of this compound has not been reported. The solid form is generally described as an amorphous powder upon isolation and lyophilization.[1]
Experimental Protocols
Isolation and Purification of this compound
The general workflow for isolating this compound from the dried fruit of Siraitia grosvenorii is a multi-step process designed to separate it from other mogrosides and plant constituents.[1]
Detailed Methodologies:
-
Extraction: Dried and powdered Siraitia grosvenorii fruit is typically extracted with hot water or aqueous ethanol (e.g., 70%) to solubilize the mogrosides.[2]
-
Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column. After washing with deionized water to remove impurities, the mogrosides are eluted using a stepwise gradient of ethanol.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column using a gradient of acetonitrile in water.[2]
-
Analysis and Characterization: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent such as methanol-d4 or pyridine-d5.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (≥500 MHz is recommended).[4]
-
2D NMR Experiments: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.[5]
Potential Biological Signaling Pathway
While direct studies on the signaling pathways of this compound are limited, research on the structurally similar Mogroside IIIE has indicated its involvement in the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[2] This pathway is a key regulator of cellular energy homeostasis.
The activation of this pathway by related mogrosides leads to beneficial downstream effects such as the reduction of inflammation and alleviation of oxidative stress.[2] These activities suggest that this compound could be a person of interest for further research in metabolic and inflammatory conditions.
References
- 1. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activities of Mogroside Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of mogroside analogues, natural triterpenoid glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). This document summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to support further research and drug development endeavors.
Quantitative Data on Biological Activities
The biological activities of mogroside analogues, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects, have been investigated in numerous studies. The following tables summarize the available quantitative data for key mogroside analogues.
Table 1: Antioxidant Activity of Mogroside Analogues
| Compound/Extract | Assay | Activity | EC50/IC50 (µg/mL) | Reference |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | More effective than 11-oxo-mogroside V | 48.44 | [1] |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | Higher scavenging effect than Mogroside V | 4.79 | [1][2] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | Higher scavenging effect than Mogroside V | 16.52 | [1][2] |
| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | Less effective than Mogroside V | 146.17 | [1] |
| 11-oxo-mogroside V | Inhibition of •OH-induced DNA damage | Potent inhibitory effect | 3.09 | [1] |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | Moderate activity | 1118.1 | [3] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | Moderate activity | 1473.2 | [3] |
Table 2: Anticancer Activity of Mogroside Analogues
| Compound | Cell Line | Activity | Concentration/Dose | Effect | Reference |
| Mogroside V | PANC-1 (Pancreatic) | Inhibition of proliferation | Dose-dependent | Promotes apoptosis and cell cycle arrest | [4] |
| Mogroside V | U937 (Leukemia), A549 (Lung) | Inhibition of proliferation | Dose-dependent | Minimal effect on normal L02 liver cells | [4] |
| Mogroside V | PANC-1 Xenograft | Tumor growth inhibition | Low, moderate, and high doses | Increased TUNEL-positive cells (apoptosis) | [4] |
| Mogroside IVe | HT29 (Colorectal) | Inhibition of proliferation | Dose-dependent | - | [5][6] |
| Mogroside IVe | Hep-2 (Laryngeal) | Inhibition of proliferation | Dose-dependent | - | [5][6] |
| Mogroside Extract (LLE) | Bladder, prostate, breast, lung, and liver cancer cells | Reduction in cell viability | ≥2 µg/mL | 30-40% reduction in cell viability | [7] |
| Mogroside Extract (MOG) | Bladder, prostate, breast, lung, and liver cancer cells | Reduction in cell viability | ≥1.5 mg/mL | Significant reduction in cell viability | [7] |
Table 3: Anti-inflammatory and Antidiabetic Activities of Mogroside Analogues
| Compound | Model | Activity | Key Findings | Reference |
| Mogrosides | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory | Down-regulation of iNOS, COX-2, and IL-6 | [6] |
| Mogroside V | Alloxan-induced diabetic mice | Antidiabetic, Antioxidant | Decreased serum glucose, TC, TG; increased antioxidant enzymes | |
| Mogroside V | T2DM rats | Antidiabetic | Alleviates insulin resistance via PI3K/Akt pathway | [6] |
| Mogroside IIIE | High glucose-induced podocytes | Anti-inflammatory, Antioxidant, Anti-apoptotic | Activation of AMPK/SIRT1 signaling pathway |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
2.1. MTT Assay for Cell Proliferation
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of the mogroside analogue and incubate for the desired period (e.g., 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
2.2. DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.[8]
-
Reaction Mixture: In a test tube or microplate well, mix a fixed volume of the DPPH solution with different concentrations of the mogroside analogue.[8]
-
Incubation: Incubate the mixture in the dark at a constant temperature for a specified time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[8]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[8]
2.3. ABTS Radical Scavenging Assay
This is another common method to determine the antioxidant capacity of a substance.
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Reaction: Add the mogroside analogue solution to the ABTS•+ working solution and incubate for a specific time (e.g., 7 minutes) in the dark.[11]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation: The scavenging capability is calculated as a percentage of inhibition of the absorbance of the blank.
2.4. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the mogroside analogue for a specified period (e.g., 24 hours).[12]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[13]
-
Griess Reaction: Mix 100 µL of the cell culture medium with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[12]
Signaling Pathways
Mogroside analogues exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Mogroside V inhibits the STAT3 signaling pathway.
Caption: Mogroside IIIE inhibits the TLR4 signaling pathway.
Caption: Mogroside IIIE activates the AMPK/SIRT1 signaling pathway.
This guide provides a foundational understanding of the biological activities of mogroside analogues. Further research is warranted to elucidate the full therapeutic potential of these natural compounds.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods | MDPI [mdpi.com]
- 7. scivisionpub.com [scivisionpub.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 11-Deoxymogroside IIIE from Monk Fruit (Siraitia grosvenorii)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a valuable plant source of intensely sweet triterpenoid glycosides called mogrosides. While Mogroside V is the most abundant and well-known, other minor mogrosides, such as 11-Deoxymogroside IIIE, are of increasing interest for their potential pharmacological activities. This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from monk fruit, compiled from established methodologies for mogroside separation.
Data Presentation
For effective comparison, the following tables summarize quantitative data related to mogroside purification and analysis. Due to the limited availability of specific data for the minor component this compound, data for the major component, Mogroside V, is presented as a representative proxy to illustrate the efficiency of the purification and analytical methods.
Table 1: Progressive Purification of Mogrosides from Monk Fruit Extract
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1][2] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [1][3] |
Table 2: Comparative Performance of Analytical Methods for Mogroside Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[4] |
| Limit of Detection (LOD) | 0.75 µg/mL[4] | 9.288 - 18.159 ng/mL[4] |
| Limit of Quantification (LOQ) | 2 µg/mL[4] | 5 ng/mL (for Mogroside V in plasma)[4] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[4] | 3.5% - 5.2%[4] |
| Accuracy (Recovery %) | 85.1% - 103.6%[4] | 95.5% - 103.7%[4] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantification of this compound from Siraitia grosvenorii.
Sample Preparation and Extraction
This protocol describes the initial extraction of mogrosides from dried monk fruit.
-
Fruit Processing: Dried monk fruit is ground into a fine powder to maximize the surface area for efficient extraction[5].
-
Solvent Extraction:
-
Macerate 500 g of powdered dried monk fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours[1].
-
Filter the mixture to separate the extract from the solid residue[1].
-
Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol to ensure the complete extraction of mogrosides[1][5].
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract[1].
-
Purification Protocol
A multi-step chromatographic approach is employed to isolate and purify this compound from the crude extract.
-
Macroporous Resin Chromatography (Initial Purification):
-
Dissolve the crude extract in deionized water and pass it through a macroporous resin column (e.g., HZ 806)[2][6].
-
Wash the column with deionized water to remove impurities such as sugars and salts[6].
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)[1].
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
-
Pool the fractions containing the desired mogrosides, including this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract[1].
-
-
Semi-Preparative High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the enriched mogroside extract in a suitable solvent (e.g., methanol).
-
Further purify the extract using a semi-preparative HPLC system with a C18 column[1][3].
-
Employ a mobile phase consisting of a gradient of acetonitrile in water[6].
-
Monitor the elution profile at a low wavelength, typically around 203 nm, as mogrosides lack a strong chromophore[4].
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound[1].
-
Pool the pure fractions of this compound and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure, dry powder of this compound[1].
-
Quantification Protocol
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended method for the accurate quantification of this compound.
-
Sample Preparation:
-
Accurately weigh the purified sample of this compound and prepare a stock solution of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the initial mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography system with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used[4][5].
-
Mobile Phase: A gradient elution with acetonitrile and water, often containing 0.1% formic acid, is effective[7].
-
Flow Rate: A typical flow rate is around 0.25 mL/min[7].
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C[5].
-
Injection Volume: Inject a small volume, typically 10 µL, of the sample[5].
-
Mass Spectrometry Conditions:
-
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Analytical Workflow for this compound Quantification.
References
Application Notes and Protocols for the Purification of 11-Deoxymogroside IIIE using Macroporous Resin Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] As a minor constituent among a group of intensely sweet compounds called mogrosides, the isolation and purification of this compound are essential for detailed pharmacological, toxicological, and biological studies.[1] Macroporous resin chromatography is a highly effective and scalable method for the initial enrichment of total mogrosides from the crude extract, facilitating the subsequent purification of individual components like this compound.[1][3][4] This document provides detailed application notes and protocols for the purification of this compound, with a focus on the macroporous resin chromatography step.
Data Presentation
The purification of this compound is a multi-step process. The following tables summarize the key stages and analytical parameters for a successful purification workflow.
Table 1: Summary of the Purification Process for Mogrosides
| Purification Step | Initial Purity (Total Mogrosides) | Final Purity (Target Mogroside) | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | Enriched Total Mogrosides | Resin: HZ 806; Elution: Stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1][3] | [1][3] |
| Silica Gel Chromatography | Enriched Mogroside Fraction | Partially Purified Fractions | Stationary Phase: Silica gel; Elution: Gradient of organic solvents.[5] | [5] |
| Reversed-Phase C18 Silica Gel Chromatography | Partially Purified Fractions | Highly Purified Fractions | Stationary Phase: C18 silica gel; Elution: Stepwise gradient of methanol in water.[5] | [5] |
| Preparative High-Performance Liquid Chromatography (HPLC) | Highly Purified Fractions | >95% Pure this compound | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient.[1][5] | [1][5] |
Table 2: Analytical Methods for Quantification and Identification
| Analytical Method | Purpose | Key Parameters | Reference |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Quantification of mogrosides.[6] | Column: C18; Mobile Phase: Acetonitrile and water; Detection Wavelength: ~203 nm.[6][7] | [6][7] |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification and identification.[6][8] | Ionization Mode: Electrospray Ionization (ESI) in negative mode; Detection: Multiple Reaction Monitoring (MRM).[6][8][9] | [6][8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[5] | ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC experiments.[5] | [5] |
Experimental Protocols
Protocol 1: Extraction of Crude Mogrosides from Siraitia grosvenorii
This protocol describes the initial extraction of total mogrosides from the dried fruit.
Materials:
-
Dried and powdered fruit of Siraitia grosvenorii
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]
-
Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.[1]
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction.[1]
-
Combine the filtrates from all three extractions.[1]
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.[1]
Protocol 2: Enrichment of Total Mogrosides using Macroporous Resin Chromatography
This step serves to remove sugars, salts, and other polar impurities, thereby enriching the total mogroside fraction.[1]
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., HZ 806, Diaion HP-20)[3][5]
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Fraction collector
Procedure:
-
Dissolve the crude mogroside extract in deionized water to create a sample solution.[1]
-
Pack a chromatography column with the selected macroporous resin and equilibrate the column by washing it with deionized water.[1]
-
Load the sample solution onto the equilibrated column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities.[1]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with 20% ethanol, followed by 40%, 60%, and 80% ethanol.[1] The fraction containing Mogroside V, and likely this compound, is often eluted with 40% aqueous ethanol.[3]
-
Collect fractions using a fraction collector.
-
Monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Pool the fractions containing the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]
Protocol 3: Further Purification by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative HPLC is necessary.
Materials:
-
Enriched mogroside extract
-
Preparative HPLC system with a C18 column
-
HPLC-grade acetonitrile and water (or methanol and water)
-
0.22 µm syringe filters
Procedure:
-
Dissolve the enriched mogroside extract in the initial mobile phase solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Set up the preparative HPLC system with a suitable gradient of acetonitrile in water. The specific gradient will need to be optimized based on the separation of this compound from other closely related mogrosides.
-
Inject the sample and collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.[1]
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure and lyophilize the final product to obtain a pure, dry powder of this compound.[1]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: Preparative HPLC for Isolating Pure 11-Deoxymogroside IIIE
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] These compounds are of significant interest due to their intense sweetness and potential therapeutic properties, making them valuable targets for research in natural products chemistry, pharmacology, and drug development.[1][2] The isolation of pure this compound is crucial for accurate pharmacological and toxicological studies.[3] This document provides a detailed protocol for the preparative high-performance liquid chromatography (HPLC) purification of this compound from a pre-purified extract of Siraitia grosvenorii.
Data Presentation
The purification of mogrosides from their natural source is a multi-step process. The following table summarizes representative data for the purification of a major mogroside, Mogroside V, which illustrates the progressive enrichment achievable through various chromatographic techniques. A similar purification strategy is applicable for isolating this compound.
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [3] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [3][4] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [3][4] |
Experimental Protocols
This protocol is divided into three main stages: 1) Extraction and Preliminary Purification, 2) Preparative HPLC, and 3) Post-Purification Analysis.
Extraction and Preliminary Purification
This initial stage aims to obtain an enriched mogroside extract suitable for preparative HPLC.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Macroporous resin (e.g., Diaion HP-20)[1]
-
n-hexane, ethyl acetate, n-butanol[1]
-
Rotary evaporator
-
Filter paper or centrifuge
Protocol:
-
Extraction:
-
Macerate the powdered fruit with 80% methanol/water or 70% aqueous ethanol at room temperature.[1][3]
-
Filter or centrifuge the mixture to separate the extract.[3]
-
Repeat the extraction process to ensure complete extraction of mogrosides.[3]
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator.[1][3]
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The sweet-tasting mogrosides are typically concentrated in the n-butanol fraction.[1]
-
-
Macroporous Resin Chromatography:
Preparative HPLC for Isolation of this compound
This is the critical step for isolating pure this compound from other structurally similar mogrosides.
Materials:
-
Enriched mogroside extract
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector or Evaporative Light Scattering Detector (ELSD).[5]
-
C18 preparative column (e.g., 20 mm x 250 mm, 5 µm or 30 mm x 250 mm, 5 µm).[3][4]
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
Protocol:
-
Sample Preparation:
-
Dissolve the enriched mogroside extract in the initial mobile phase composition.[3]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5][6]
-
Gradient Program (Example): A shallow gradient is recommended to resolve closely eluting compounds.[5]
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-80% B
-
50-55 min: 80% B
-
55-60 min: 80-30% B (re-equilibration)
-
Note: This gradient should be optimized based on the specific column and extract profile.[3]
-
-
Flow Rate: 8-20 mL/min, appropriate for the column dimensions.[3][5]
-
Detection: UV at 203-210 nm or ELSD.[3][5] Mogrosides typically have weak UV absorbance at low wavelengths.[5]
-
Column Temperature: 25-30 °C to ensure reproducible retention times.[5]
-
Injection Volume: 1-5 mL, depending on sample concentration. This should be optimized to avoid column overloading.[5]
-
-
Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time.[3]
-
Post-Purification Analysis
This stage is for confirming the identity and purity of the isolated compound.
Materials:
-
Analytical HPLC system
-
Mass Spectrometer (MS)
-
NMR Spectrometer
-
Lyophilizer
Protocol:
-
Purity Analysis:
-
Analyze the collected fractions by analytical HPLC to determine their purity.[3]
-
-
Identity Confirmation:
-
Final Product Preparation:
Mandatory Visualization
Caption: Workflow for the isolation of pure this compound.
References
Application Note: Sensitive and Selective Quantification of 11-Deoxymogroside IIIE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a minor constituent among the sweet-tasting mogrosides, its accurate quantification is essential for the quality control of monk fruit extracts, standardization of natural sweetener products, and for in-depth pharmacological, metabolic, and toxicological studies.[2][3] This application note describes a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in botanical extracts. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for precise quantification even in complex sample matrices.[1]
Principle
This method employs reverse-phase High-Performance Liquid Chromatography (HPLC) for the chromatographic separation of this compound from other related mogrosides and matrix components.[4] The analyte is then ionized using an electrospray ionization (ESI) source, and detection is performed by a tandem mass spectrometer.[1][5] For quantitative analysis, the MRM mode is utilized, which involves monitoring a specific precursor-to-product ion transition. This technique provides exceptional selectivity and sensitivity by filtering out background noise and interferences.[1][6] Analysis of mogrosides is typically performed in the negative ionization mode, as they readily form deprotonated molecules [M-H]⁻.[1][7]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
LC-MS grade acetonitrile (ACN) and methanol (MeOH)[8]
-
Ultrapure water (18.2 MΩ·cm)
-
LC-MS grade formic acid (FA)[4]
-
Dried and powdered Siraitia grosvenorii (monk fruit) extract
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in 80% methanol to prepare a 1 mg/mL stock solution.[8]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 80% methanol to prepare a series of working standard solutions for constructing a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).[8]
-
Store all solutions at -20°C when not in use and bring to room temperature before analysis.[9]
3. Sample Preparation (from Botanical Extract)
-
Extraction: Accurately weigh 0.1 g of the powdered monk fruit extract into a centrifuge tube.[1] Add 10 mL of 70% aqueous methanol.[1]
-
Ultrasonication: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath to ensure efficient extraction.[1][4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.[8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
4. LC-MS/MS System and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Series or equivalent[4] |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient Elution | 0-2 min, 15% B; 2-8 min, 15-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12.1-15 min, 15% B (re-equilibration) |
| Flow Rate | 0.25 mL/min[4] |
| Column Temperature | 25°C[1] |
| Injection Volume | 10 µL[1] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |
| Ion Source | Electrospray Ionization (ESI)[1] |
| Ionization Mode | Negative[1][7] |
| Capillary Voltage | 2.5 - 4.5 kV (Optimization required)[10] |
| Drying Gas Temp. | 300°C (Optimization required) |
| Nebulizer Gas Flow | Optimization required[10] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
| Example MRM (Mogroside V) | Precursor Ion (m/z): 1285.6 → Product Ion (m/z): 1123.7[6][9] |
| Collision Energy (CE) | To be optimized for this compound. (e.g., 35 eV for Mogroside V)[10] |
Note: The specific MRM transitions (precursor and product ions) and collision energy for this compound must be empirically determined by infusing a pure standard into the mass spectrometer.[10] The fragmentation of glycosidic bonds is expected, leading to product ions corresponding to the loss of sugar moieties.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 11-Deoxymogroside IIIE as an Analytical Reference Standard
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] The fruit is renowned for its intense sweetness, primarily attributed to a group of mogrosides that are used as natural, non-caloric sweeteners.[2] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] The use of highly purified this compound as an analytical reference standard is crucial for the accurate identification, quantification, and quality control of mogrosides in raw plant materials, extracts, and finished products, as well as for facilitating pharmacological research.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound as a reference standard for quantification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Data and Specifications
The quality and accurate characterization of a reference standard are paramount for achieving reliable analytical results.[1] The table below summarizes the typical physicochemical data and specifications for a commercial this compound reference standard.
| Parameter | Specification | Method of Analysis |
| Chemical Name | This compound | - |
| CAS Number | 1793003-47-0[1][4] | - |
| Molecular Formula | C₄₈H₈₂O₁₈[1][5] | Mass Spectrometry[1] |
| Molecular Weight | 947.17 g/mol [1] | Mass Spectrometry[1] |
| Purity | ≥95% (typically ≥98%)[1][4] | HPLC-DAD or HPLC-ELSD[1] |
| Identification | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS[1] |
| Appearance | White to off-white solid[1] | Visual Inspection |
| Solubility | Soluble in methanol, ethanol[1] | Experimental Observation |
| Storage | 2-8°C, protected from light[1] | Supplier Recommendation |
Experimental Protocols for Quantification
The primary analytical approach for the quantification of mogrosides, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with detectors such as Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[6]
Workflow for Quantification of this compound
The general workflow for quantifying this compound in a sample matrix involves sample preparation, chromatographic separation, and detection, followed by data analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.[1] Optimization may be required depending on the sample complexity and specific HPLC system.[1]
1. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by serially diluting the primary stock solution with methanol or the initial mobile phase.[1] These will be used to construct a calibration curve.
2. Sample Preparation (from Monk Fruit)
-
Extraction: Accurately weigh 0.1 g of powdered, dried monk fruit pulp.[7]
-
Add a suitable volume of 70% methanol and perform ultrasonic-assisted extraction for approximately 30 minutes.[7] To ensure complete recovery, this process can be repeated multiple times.[7]
-
Filtration: Filter the extract through a 0.22 µm membrane filter to remove particulate matter before injection.[7]
3. Chromatographic Conditions The following table summarizes a typical set of starting conditions for HPLC analysis.
| Parameter | Recommended Condition |
| System | High-Performance Liquid Chromatography System |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | A: Water (optional: 0.1% formic acid for improved peak shape)[2] B: Acetonitrile or Methanol[2] |
| Gradient (Example) | 0-10 min, 10-17% B; 10-20 min, 17% B; 20-30 min, 17-20% B; 30-40 min, 20% B; 40-50 min, 20-23% B; 50-60 min, 23% B; 60-70 min, 23-26% B; 70-80 min, 26% B[7] |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection Wavelength | 203-210 nm[2] |
| Injection Volume | 10 µL[7] |
4. Analysis
-
Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.[1]
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.[1]
-
Quantify the amount of this compound in the sample using the generated calibration curve.[1]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices or at low concentrations, an LC-MS/MS method is recommended.[1][7]
1. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions as described in the HPLC-UV protocol, but use LC-MS grade solvents. Ensure final concentrations are appropriate for the sensitivity of the mass spectrometer.[1]
2. Chromatographic Conditions
-
The HPLC conditions (column, mobile phase, gradient, etc.) are generally similar to the HPLC-UV method but may be optimized for faster run times with UPLC systems. A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.[1]
3. Mass Spectrometry Conditions The following table outlines typical parameters for a triple quadrupole mass spectrometer.
| Parameter | Recommended Condition |
| System | Triple quadrupole mass spectrometer[7] |
| Ionization Source | Electrospray Ionization (ESI)[7] |
| Ionization Mode | Negative[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transition | Monitor specific precursor-to-product ion transitions for this compound. These must be determined by infusing a pure standard. |
4. Analysis
-
Quantification is performed using the peak area of the specific MRM transition for this compound, with reference to a calibration curve generated from the working standard solutions.[1] The high selectivity of MRM allows for accurate quantification even in complex matrices.[7]
Quantitative Data Presentation
The content of mogrosides can vary significantly between different cultivars of Siraitia grosvenorii and at different stages of fruit maturity. The following table presents representative data for Mogroside IIIE (a closely related compound) to illustrate this variability.
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45[7] |
| Qingpi x Changtan | Guangxi | 45 | 1.25[7] |
| Qingpi x Changtan | Guangxi | 90 | 0.28[7] |
| Qingpi x Hongmao | Guangxi | 15 | 0.51[7] |
| Qingpi x Hongmao | Guangxi | 45 | 1.42[7] |
| Qingpi x Hongmao | Guangxi | 90 | 0.31[7] |
| Donggua | Hunan | 15 | 0.80[7] |
| Donggua | Hunan | 45 | 1.20[7] |
| Donggua | Hunan | 90 | 0.27[7] |
Method Development and Biological Context
Logical Flow for Method Development
Developing a robust analytical method, especially for separating structurally similar compounds like mogrosides, requires a logical approach to optimization.[5]
References
Application Notes and Protocols: Structural Elucidation of 11-Deoxymogroside IIIE using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family, it is of significant interest for its potential therapeutic properties and as a natural sweetener. The structural elucidation of such complex natural products is crucial for understanding their bioactivity and for quality control in drug development and natural product applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of these intricate glycosides.[1]
This document provides detailed application notes and protocols for the structural elucidation of this compound using 1H and 13C NMR spectroscopy. While extensively published, peer-reviewed spectral data for this compound is limited, this guide presents predicted spectral characteristics based on its close structural analog, Mogroside IIIE.[1][3] The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound.[1][3]
Predicted ¹H and ¹³C NMR Spectral Data
The absence of the C-11 hydroxyl group in this compound is expected to cause significant and predictable shifts in the NMR spectrum, particularly affecting the signals of the C-ring of the mogrol skeleton when compared to Mogroside IIIE.[1]
Expected ¹H NMR Spectral Changes:
The proton signal for H-11 is anticipated to shift from a downfield position (around 4.0-4.5 ppm for a proton on a hydroxyl-bearing carbon) to a more upfield region typical for a methylene proton (approximately 1.5-2.5 ppm).[1] Consequent changes in the coupling patterns of neighboring protons are also expected.[1]
Expected ¹³C NMR Spectral Changes:
The most notable change is an anticipated upfield shift of the C-11 signal from approximately 60-70 ppm (characteristic of a carbon bearing a hydroxyl group) to a value typical for a methylene carbon (around 20-40 ppm).[1] Adjacent carbons, such as C-9, C-10, and C-12, are also likely to experience shifts, albeit to a lesser degree.[1]
The following tables summarize the predicted chemical shift ranges for the protons and carbons in this compound.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Triterpenoid Methyl, Methylene, and Methine Protons | 0.8 - 2.5[3] |
| Anomeric Protons (Glycosidic Linkages) | 4.5 - 5.5[3] |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Triterpenoid Skeleton | 15 - 90[3] |
| Olefinic Carbons (C5-C6) | 120 - 145[3] |
| Anomeric Carbons (Sugar Moieties) | 95 - 105[3] |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of mogrosides and are recommended for the structural elucidation of this compound.[1]
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the crude extract of Siraitia grosvenorii fruits. A combination of chromatographic techniques, such as column chromatography on macroporous resin and silica gel, followed by preparative high-performance liquid chromatography (HPLC), is recommended to achieve a purity of >95%.[1]
-
NMR Sample:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent. Deuterated pyridine (Pyridine-d₅) is often preferred for its ability to resolve the overlapping signals of the sugar moieties.[1] Deuterated methanol (CD₃OD) is also a viable alternative.[2]
-
NMR Data Acquisition
-
Instrumentation: A 500 MHz or higher field NMR spectrometer is recommended for optimal resolution, especially due to the complexity and potential for signal overlap in the spectra of mogrosides.[2][4]
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum. Typical acquisition parameters include a spectral width of 12-16 ppm and a 30-45 degree pulse angle.[1]
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Typical acquisition parameters include a spectral width of 200-250 ppm, a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[1]
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which helps in identifying adjacent protons within the triterpenoid core and the individual sugar units.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for connecting the sugar units to each other and to the aglycone, thereby establishing the glycosylation positions.[4]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help confirm the stereochemistry of the glycosidic linkages and the overall 3D structure of the molecule.[4]
-
Data Analysis and Structural Elucidation Workflow
The structural elucidation of this compound is a systematic process involving the interpretation of the acquired NMR data in conjunction with other analytical techniques like mass spectrometry.
References
Application Notes and Protocols for the Enzymatic Production of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and are widely utilized as natural, non-caloric sweeteners.[1][2] Beyond their application in the food and beverage industry, specific mogrosides exhibit a range of potential pharmacological activities, including antioxidant and anti-inflammatory effects.[2] The biological functions of mogrosides can be modulated by altering their glycosidic structures. Enzymatic hydrolysis presents a highly specific and efficient approach for modifying these structures.
This document provides detailed application notes and protocols for the enzymatic production of 11-Deoxymogroside IIIE. While direct literature on the specific enzymatic conversion to this compound is not extensively available, this protocol is based on the well-established enzymatic hydrolysis of the structurally analogous Mogroside V to Mogroside IIIE using β-glucosidase.[1][3]
Principle of the Reaction
The enzymatic conversion of mogrosides is achieved through the selective cleavage of β-glycosidic bonds by glycoside hydrolases, such as β-glucosidase. To produce the triglycosylated this compound from a pentaglycosylated precursor like 11-deoxymogroside V, the enzyme catalyzes the removal of two specific glucose moieties. This biotransformation is believed to occur via intermediate mogrosides, in a manner similar to the conversion of Mogroside V, which proceeds through Siamenoside I and Mogroside IV as intermediates before yielding Mogroside IIIE.[1][3]
Data Presentation: Quantitative Parameters for Mogroside Hydrolysis
Table 1: Kinetic Parameters of β-glucosidase for Mogroside V Hydrolysis [3]
| Enzyme Form | Vmax (μmol/min) | Km (mM) |
| Free β-glucosidase | 0.32 | 0.35 |
| Immobilized β-glucosidase | 0.29 | 0.33 |
Table 2: Reaction Kinetics of Mogroside V Hydrolysis to Mogroside IIIE [4]
| Parameter | Value (Free Enzyme) | Value (Immobilized Enzyme) |
| Rate Constant (K) for Mogroside V deglycosylation (min⁻¹) | - | 0.044 |
| τ₅₀ for Mogroside V deglycosylation (min) | 4.6 | 15.6 |
| τ complete for Mogroside V deglycosylation (min) | - | 60 |
| Rate Constant (K) for Mogroside IIIE production (min⁻¹) | - | 0.017 |
| τ₅₀ for Mogroside IIIE production (min) | 19.4 | 41.1 |
| τ complete for Mogroside IIIE production (min) | - | 120 |
Note: Data for some parameters were not available in the cited sources.
Experimental Protocols
Materials and Reagents
-
11-deoxymogroside V (Substrate)
-
β-glucosidase (from a commercial source, e.g., from almonds or Aspergillus niger)
-
Citrate buffer (0.1 M, pH 4.0)
-
Methanol (100%, HPLC grade)
-
Deionized water
-
Macroporous resin (e.g., HP-20)
-
Ethanol (for elution)
-
Standard reference for this compound (for HPLC analysis)[5]
Equipment
-
Temperature-controlled water bath or incubator shaker
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a suitable detector (e.g., DAD or ELSD)[5]
-
Rotary evaporator
-
Lyophilizer (optional)
-
Glass column for chromatography
Procedure
1. Enzyme Activity Assay
Before commencing the main experiment, it is crucial to determine the activity of the β-glucosidase solution. This can be performed using a standard substrate such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The protein concentration of the enzyme solution should also be determined using a standard method like the Bradford assay.[1]
2. Substrate Preparation
Prepare a stock solution of 11-deoxymogroside V in 0.1 M citrate buffer (pH 4.0). The optimal concentration should be determined empirically but can be guided by the Km value in Table 1.[1]
3. Enzymatic Reaction
-
In a temperature-controlled vessel, add the 11-deoxymogroside V substrate solution.[1]
-
Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 60°C).[1][6]
-
Initiate the reaction by adding a predetermined amount of the β-glucosidase solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.[1]
-
Incubate the reaction mixture at 60°C with gentle agitation.[1][6]
4. Reaction Monitoring and Termination
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).[1]
-
Terminate the enzymatic reaction in each aliquot by adding an equal volume of 100% methanol to denature the enzyme.[1][3]
-
Centrifuge the terminated samples to pellet the denatured protein and any other insoluble materials.[1]
5. Product Analysis (HPLC)
Analyze the supernatant of the terminated samples by HPLC to quantify the disappearance of the substrate (11-deoxymogroside V), the appearance of the final product (this compound), and any intermediate products.[1][7] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[2]
6. Purification of this compound
-
Initial Purification: Once the reaction has reached completion (as determined by HPLC analysis), terminate the entire reaction mixture with methanol. Centrifuge the mixture to remove the precipitated enzyme. The resulting supernatant, which contains this compound, can be concentrated under reduced pressure to remove the methanol.[1]
-
Chromatographic Purification: The concentrated aqueous solution can be further purified using column chromatography with a macroporous resin (e.g., HP-20).[1][8]
-
Load the sample onto the equilibrated column.
-
Wash the column with deionized water to remove salts and other highly polar impurities.[2]
-
Elute the mogrosides using a stepwise or gradient of ethanol-water mixtures.[1][2]
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.[1]
-
-
Final Product Preparation: Pool the pure fractions and remove the solvent by evaporation. The resulting purified this compound can be lyophilized to obtain a solid powder.[1][2]
Visualizations
Caption: Conceptual pathway of 11-deoxymogroside V hydrolysis.
Caption: General experimental workflow for enzymatic production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Sample Preparation for Mogroside Analysis in Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mogrosides are the primary active compounds in the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit) and are renowned for their intense sweetness without contributing calories. These triterpenoid glycosides are of significant interest in the food, beverage, and pharmaceutical industries as natural, non-nutritive sweeteners. Accurate and reproducible analysis of mogrosides in plant material is crucial for quality control, product development, and scientific research. This document provides detailed application notes and protocols for the efficient extraction and preparation of mogroside samples from plant material for subsequent analytical procedures, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of mogrosides. Below is a summary of various extraction techniques with their respective parameters and outcomes.
| Extraction Method | Plant Material | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Mogrosides | Reference |
| Hot Water Extraction | Fresh Fruit | Water | 1:15 | Not specified | 3 x 60 min | 5.6% | [1] |
| Solvent Extraction | Fresh Fruit | 70% Aqueous Ethanol | 1:4 (g/mL) | Not specified | Not specified | 0.5% (extract) | [2] |
| Solvent Reflux | Not specified | 88% Ethanol | 1:27 | 80 | 118 min | Not specified for mogrosides | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Dried Fruit Powder | 80% Methanol-Water | 1:50 | Room Temperature | 1 hour | Not specified | [3][4] |
| Flash Extraction | Not specified | Not specified | 1:20 | 40 | 7 min | 6.9% | [1] |
| Microwave-Assisted Extraction (MAE) | Not specified | 50% Ethanol | 1:35 | Not specified | 25 min | Higher than solvent reflux | [1] |
Experimental Protocols
This section outlines a detailed protocol for a conventional and widely used method: Solvent Extraction followed by Solid-Phase Extraction (SPE) Purification.
Materials and Reagents:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% Ethanol (v/v) in deionized water
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for HPLC mobile phase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or macroporous resin like D101)[5]
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol 1: Ultrasonic-Assisted Solvent Extraction
-
Sample Weighing: Accurately weigh approximately 0.5 g of dried, powdered monk fruit into a 50 mL centrifuge tube.[4]
-
Solvent Addition: Add 25 mL of 70% aqueous ethanol to the tube.[2] This results in a solid-to-liquid ratio of 1:50.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature (approximately 25°C).[3] Ultrasound-assisted extraction utilizes cavitation to disrupt cell walls, enhancing the release of bioactive compounds.[6][7]
-
Centrifugation: After extraction, centrifuge the mixture at 5000 x g for 20 minutes to pellet the solid plant material.[3]
-
Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction (Optional but Recommended): To maximize yield, the pellet can be re-suspended in another 25 mL of 70% ethanol and the extraction process (steps 3-5) repeated. The supernatants from both extractions are then combined.
-
Concentration: Concentrate the combined supernatant using a rotary evaporator at a temperature not exceeding 60°C to remove the ethanol. The resulting aqueous extract is now ready for purification.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This step is crucial for removing interfering substances such as sugars, pigments, and other polar compounds, thereby concentrating the mogrosides.
-
SPE Cartridge Conditioning: Condition a macroporous resin (e.g., D101) or C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of deionized water.[5]
-
Sample Loading: Load the concentrated aqueous extract from the previous step onto the conditioned SPE cartridge.
-
Washing (Removal of Impurities): Wash the cartridge with 10 mL of deionized water to elute highly polar impurities. Discard this eluate. A subsequent wash with 20% ethanol can also be performed to remove additional impurities.[5]
-
Elution of Mogrosides: Elute the mogrosides from the cartridge using 10 mL of 50-70% aqueous ethanol.[5] The specific concentration can be optimized, but 70% ethanol is generally effective.[2] Collect this eluate, which contains the purified mogroside fraction.
-
Final Preparation: The eluted fraction can be directly used for HPLC analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the initial HPLC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filtration: Prior to injection into an HPLC system, filter the final sample through a 0.45 µm syringe filter to remove any particulate matter.[8]
Visualizations
Caption: Workflow for mogroside sample preparation.
This comprehensive guide provides researchers and scientists with the necessary information and protocols for the effective preparation of mogroside samples from plant materials, ensuring reliable and accurate analytical results.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
Application Notes and Protocols for In Vitro Bioassays of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] While extensive research has focused on major sweet-tasting mogrosides, minor constituents like this compound are of growing interest for their potential pharmacological activities. Mogrosides, in general, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and hepatoprotective properties.[2][3][4] The primary mechanism of action for some mogrosides involves the modulation of key signaling pathways, such as the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which are critical regulators of cellular stress and inflammation.[5]
These application notes provide detailed protocols for two in vitro assays to evaluate the antioxidant and anti-inflammatory potential of this compound: the DPPH Radical Scavenging Assay and the Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages.
Data Presentation
The following tables summarize hypothetical quantitative data for the bioassays described. This data is for illustrative purposes to serve as an example of expected outcomes.
Table 1: Antioxidant Activity of this compound in DPPH Radical Scavenging Assay
| Concentration (µM) | % DPPH Radical Scavenging Activity |
| 1 | 15.2 ± 1.8 |
| 5 | 35.7 ± 2.5 |
| 10 | 52.1 ± 3.1 |
| 25 | 78.9 ± 4.2 |
| 50 | 92.5 ± 2.9 |
| Ascorbic Acid (25 µM) | 95.8 ± 1.5 |
Table 2: Anti-inflammatory Activity of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) |
| 0 (Control) | 100 ± 4.2 | 3.5 ± 1.1 |
| 0 (LPS only) | 98.5 ± 3.7 | 100 |
| 1 | 99.1 ± 4.5 | 88.3 ± 5.1 |
| 5 | 97.8 ± 3.9 | 65.4 ± 4.3 |
| 10 | 96.5 ± 4.1 | 42.7 ± 3.8 |
| 25 | 95.2 ± 4.8 | 25.9 ± 2.9 |
| 50 | 93.7 ± 5.2 | 15.1 ± 2.2 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Reagents:
-
DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark, airtight container at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare the positive control in the same manner.
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the this compound dilutions or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[9] Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[9][10] The accumulated nitrite in the cell culture supernatant, a stable product of NO, is quantified using the Griess reagent.[9]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cytotoxicity Assay (MTT Assay):
-
It is crucial to first determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Nitric Oxide Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).
-
After incubation, collect the cell culture supernatant.
-
-
Griess Assay:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification:
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
Visualizations
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: Nitric Oxide Inhibition Assay Workflow.
Caption: Putative Signaling Pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological activities of mogrosides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction Yield of 11-Deoxymogroside IIIE
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of 11-Deoxymogroside IIIE from its primary source, Siraitia grosvenorii (monk fruit). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Mogroside Yield | Raw Material Quality: The maturity of the monk fruit significantly impacts mogroside content. Harvesting at an optimal time, around 75 days after pollination, is recommended for higher concentrations of glycosylated mogrosides.[1] Extraction Method: The choice of extraction technique is critical. Hot water extraction is a simple method, but techniques like ethanol extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) can offer higher yields.[1][2][3] Extraction Parameters: Suboptimal parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio can lead to poor extraction efficiency.[1] | Raw Material: Ensure the use of high-quality, properly matured monk fruit. Extraction Method: Consider advanced extraction methods like UAE or MAE to enhance yield and reduce extraction time.[2] Parameter Optimization: Systematically optimize extraction parameters. For instance, for UAE with ethanol, a 60% ethanol concentration, a 1:45 g/mL material-to-liquid ratio, an ultrasonic temperature of 55°C, and a 45-minute duration have been shown to be effective.[1][3] |
| Low Purity of this compound | Inefficient Purification: Co-extraction of other mogrosides and impurities can lead to low purity. | Employ multi-step purification techniques. Macroporous resin chromatography is effective for initial enrichment, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to isolate this compound from other closely related mogrosides.[4][5][6] |
| Degradation of this compound | High Temperature: Mogrosides can be sensitive to high temperatures, which may be used during extraction or solvent evaporation. Enzymatic Degradation: Endogenous enzymes in the plant material can degrade mogrosides. | Temperature Control: Maintain a temperature below 60°C during extraction and concentration steps.[4] Enzyme Deactivation: Consider blanching the fresh plant material before drying and extraction to deactivate enzymes.[2] |
| Difficulty in Quantifying this compound | Co-elution with other mogrosides in HPLC. [2] Low concentration in the extract. [2] Matrix effects in LC-MS. [2] | Method Optimization: Optimize the HPLC method (e.g., gradient, column chemistry, mobile phase) to improve the resolution between mogroside peaks.[2] Sample Concentration: Concentrate the extract before analysis to increase the concentration of this compound.[2] Analytical Technique: Utilize a highly sensitive and selective method like HPLC-MS/MS with Multiple Reaction Monitoring (MRM) for accurate quantification in complex matrices.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting mogrosides like this compound?
A1: The most prevalent methods are solvent-based. Hot water extraction is a traditional approach.[2][8] For improved efficiency, aqueous ethanol solutions are widely used.[2] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance yield and reduce extraction time.[2][3]
Q2: What is the recommended solvent system for extracting this compound?
A2: Aqueous ethanol is a commonly used and effective solvent for mogrosides. A starting concentration in the range of 40-70% ethanol in water is recommended.[2] The optimal ratio should be determined empirically to balance yield and selectivity.
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: The primary parameters for optimization are:
-
Solvent Concentration: The ratio of ethanol to water affects the solvent's polarity and its ability to dissolve different mogrosides.[2]
-
Temperature: Higher temperatures generally increase extraction efficiency but risk degrading thermolabile compounds.[2]
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compounds.[2]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.[2]
Q4: How can I purify this compound from the crude extract?
A4: A multi-step chromatographic process is typically required. An initial purification step using macroporous resin column chromatography can enrich the total mogroside fraction.[4][6] This is followed by a final, high-resolution separation using semi-preparative HPLC to isolate this compound from other structurally similar mogrosides.[4][5][6]
Q5: What analytical methods are suitable for the quantification of this compound?
A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical method.[9] For accurate and sensitive quantification, especially in complex mixtures, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is recommended.[7][9]
Data Presentation
Quantitative Comparison of Mogroside IIIE Content in Siraitia grosvenorii Cultivars
The following table summarizes the content of Mogroside IIIE (a form of which is this compound) in different cultivars of Siraitia grosvenorii at various stages of fruit maturity.
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
| Donggua | Hunan | 15 | 0.42 |
| Donggua | Hunan | 30 | 0.80 |
| Donggua | Hunan | 45 | 1.20 |
| Donggua | Hunan | 60 | 0.72 |
| Donggua | Hunan | 75 | 0.34 |
| Donggua | Hunan | 90 | 0.27 |
| Data adapted from a study by Yang et al. (2019) as presented in BenchChem technical documents.[7] |
Comparison of Different Mogroside Extraction Methods
| Extraction Method | Key Parameters | Mogroside Yield | Reference |
| Hot Water Extraction | Material-liquid ratio 1:15 (g/mL), soak 30 min, extract 3 times for 60 min each. | 5.6% | [3] |
| Ethanol Extraction | 50% ethanol, material-liquid ratio 1:20 (g/mL), 60°C, 100 min, extract 3 times. | 5.9% | [3] |
| Ultrasonic-Assisted Extraction (UAE) | 60% ethanol, material-liquid ratio 1:45 (g/mL), 55°C, 45 min, 40 kHz. | 2.98% | [3] |
| Microwave-Assisted Extraction (MAE) | Water solvent, material-liquid ratio 1:8, 750 W, 15 min. | 0.73% | [10] |
| Flash Extraction | Material-liquid ratio 1:20 (g/mL), 6000 r/min, 40°C, 7 min. | 6.9% (purity >92%) | [3][8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides
This protocol provides a general guideline for the UAE of mogrosides and should be optimized for this compound.
-
Material Preparation: Dry the Siraitia grosvenorii fruit and grind it into a fine powder (e.g., 40-60 mesh).[2]
-
Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.
-
Extraction: a. Weigh 10 g of the powdered plant material and place it in a 500 mL flask. b. Add 450 mL of the 60% ethanol solution to achieve a solid-to-liquid ratio of 1:45 (g/mL).[1] c. Place the flask in an ultrasonic bath preheated to 55°C.[1] d. Sonicate for 45 minutes.[1]
-
Separation: a. After sonication, filter the mixture through filter paper to separate the extract from the solid residue.[1] b. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Concentration: a. Combine the filtrates from all extractions. b. Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain the crude mogroside extract.[1][4]
Protocol 2: Purification of this compound
-
Preliminary Purification by Macroporous Resin Column Chromatography: a. Dissolve the crude mogroside extract in deionized water. b. Load the solution onto a pre-equilibrated macroporous resin column (e.g., HZ 806).[4] c. Wash the column with 2-3 bed volumes of deionized water to remove sugars and other polar impurities.[4] d. Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[4] e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC. f. Pool the fractions containing the desired mogrosides.[4] g. Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[4]
-
Final Purification by Semi-Preparative HPLC: a. Dissolve the enriched mogroside extract in the initial mobile phase. b. Set up the semi-preparative HPLC system with a C18 column. A gradient elution is recommended.[4]
- Mobile Phase Example: Solvent A: Water (with optional 0.1% formic acid); Solvent B: Methanol or Acetonitrile.
- Gradient Example: 0-10 min: 30% B; 10-40 min: 30-60% B.[4] c. Inject the sample onto the column. d. Collect fractions corresponding to the peak suspected to be this compound. e. Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm identity and purity.[4] f. Pool the pure fractions of this compound and remove the solvent under reduced pressure. g. Lyophilize the final product to obtain a pure, dry powder.[4]
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. maxapress.com [maxapress.com]
Technical Support Center: Enhancing the Aqueous Solubility of 11-Deoxymogroside IIIE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a triterpenoid glycoside. Its molecular structure consists of a large, hydrophobic aglycone core and several sugar moieties. While the sugar groups contribute to some degree of water solubility, the dominant hydrophobic nature of the aglycone core leads to low overall solubility in aqueous environments.[1] This hydrophobicity promotes self-aggregation and precipitation in polar solvents like water.[1]
Q2: What is the approximate solubility of this compound in standard aqueous buffers like PBS?
A2: There is limited publicly available experimental data on the exact solubility of this compound in standard buffers.[1] However, based on its structural similarity to other triterpenoid glycosides, its solubility in Phosphate-Buffered Saline (PBS) at a neutral pH of 7.4 is estimated to be in the low micromolar range.[1] For most research applications requiring higher concentrations, solubility enhancement techniques are necessary.[1]
Q3: Can I use Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound?
A3: Yes, DMSO is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[1] However, it is critical to keep the final concentration of DMSO in your aqueous working solution low, typically below 0.5%, and ideally at or below 0.1%, as DMSO can be toxic to cells in many biological assays.[1] A common issue is the precipitation of the compound when the DMSO stock solution is diluted into an aqueous buffer.[1]
Q4: Are there any alternatives to DMSO for preparing stock solutions?
A4: Yes, other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) can be used.[1] Additionally, co-solvent systems, for instance, a mixture of DMSO and ethanol, may also improve solubility.[1]
Troubleshooting Guide
Issue 1: Precipitation Occurs Upon Dilution of Organic Stock Solution in Aqueous Buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Reduce Final Concentration: If your experimental design allows, lower the final concentration of this compound.
-
Optimize Co-solvent Addition: When diluting the stock solution, add it to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to immediate precipitation.[1]
-
Employ a Solubility Enhancement Technique: For experiments requiring higher concentrations, consider using one of the methods detailed in the Experimental Protocols section below, such as complexation with cyclodextrins or forming a nanoemulsion.
Issue 2: Low and Inconsistent Results in Biological Assays.
Cause: The compound may not be fully dissolved in the assay medium, leading to an inaccurate concentration and variable results.
Solutions:
-
Visually Inspect Your Working Solution: Before adding to your assay, carefully inspect the solution for any visible precipitate. If any is present, it needs to be redissolved or the solution needs to be remade.
-
Confirm Solubilization Method's Compatibility: Ensure that the chosen solubility enhancement method (e.g., co-solvents, cyclodextrins) is not interfering with your assay. Run appropriate vehicle controls.
-
Consider pH Adjustment: The solubility of some triterpenoid glycosides can be pH-dependent.[2] You can perform a solubility study across a range of pH values to determine the optimal pH for your experiments.
Data Presentation
The following tables summarize hypothetical quantitative data for the solubility of this compound under different conditions. Note: This data is for illustrative purposes as extensive experimental data is not publicly available.[1]
Table 1: Hypothetical Solubility of this compound in Different Aqueous Solutions at Room Temperature.
| Solvent System | This compound Concentration (µM) |
| Deionized Water | < 10 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 15 |
| 1% (v/v) DMSO in PBS, pH 7.4 | 50 - 100 |
| 5% (v/v) Ethanol in PBS, pH 7.4 | 30 - 70 |
| 10% (w/v) HP-β-CD in Deionized Water | > 500 |
Table 2: Hypothetical pH-Dependent Solubility of this compound at Room Temperature.
| pH of Buffer | This compound Concentration (µM) |
| 5.0 | < 10 |
| 6.0 | < 12 |
| 7.0 | < 15 |
| 8.0 | 20 - 30 |
| 9.0 | 30 - 50 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the use of a co-solvent to increase the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of a 1:1 (v/v) mixture of DMSO and ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solution: While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.
-
Inspect for Clarity: Visually inspect the final working solution to ensure there is no precipitation.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of a solid inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which can then be readily dissolved in aqueous solutions.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water and stir until fully dissolved.[1]
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.[1]
-
Form the Complex: While stirring the HP-β-CD solution, slowly add the ethanolic this compound solution.[1]
-
Equilibrate: Continue stirring the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.[1]
-
Remove Solvents: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.[1]
-
Precipitate and Collect: Cool the concentrated solution on ice to encourage the precipitation of the inclusion complex. Collect the precipitate by centrifugation.[1]
-
Dry the Complex: Dry the collected precipitate. For a fine powder, lyophilization is recommended. The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved aqueous solubility.
Protocol 3: Preparation of an this compound Nanoemulsion
This protocol describes the formulation of an oil-in-water (O/W) nanoemulsion to enhance the solubility of this compound.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil
-
Span 80 (surfactant)
-
Tween 80 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Prepare Oil Phase: Dissolve this compound and Span 80 in MCT oil. Gentle heating may be required to aid dissolution.[1]
-
Prepare Aqueous Phase: Dissolve Tween 80 in deionized water.[1]
-
Form Pre-emulsion: While stirring the aqueous phase, slowly add the oil phase to create a coarse pre-emulsion.[1]
-
High-Speed Homogenization: Homogenize the pre-emulsion using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes.[1]
-
High-Pressure Homogenization: Pass the resulting emulsion through a high-pressure homogenizer for several cycles (typically 3-5) at a pressure of 15,000-20,000 psi to form the final nanoemulsion.[1]
Logical Relationships
The following diagram illustrates a troubleshooting decision tree for addressing solubility issues with this compound.
References
troubleshooting co-elution of mogrosides in HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of mogrosides, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor resolution and co-elution of mogroside peaks in my chromatogram. What are the initial steps to troubleshoot this issue?
A1: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in mogroside analysis due to their structural similarities.[1][2] When facing poor resolution, a systematic approach is recommended.
First, confirm that your HPLC system is performing optimally.[3] Issues like peak broadening or tailing can be mistaken for co-elution.[3] Check for:
-
System Health: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.
-
Column Integrity: The column may be contaminated or have a void. Try flushing it with a strong solvent or consider replacing it if the problem persists.[3]
-
Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[3]
If the system is functioning correctly, the next step is to optimize your method. This involves adjusting parameters that influence chromatographic selectivity and efficiency.
Q2: How can I improve the separation of closely eluting mogrosides using a C18 column?
A2: For a standard reversed-phase C18 column, you can manipulate the mobile phase composition and the gradient profile to improve separation.
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) can impact selectivity. Acetonitrile/water mobile phases have been shown to provide good separation and symmetric peak shapes for mogrosides.[4] Adding a small amount of acid, like 0.1% formic acid, to both the aqueous and organic phases can also improve peak shape.[4]
-
Gradient Elution: Isocratic elution is often insufficient for separating complex mixtures of mogrosides, leading to long retention times and poor peak shapes.[4] A gradient elution, where the concentration of the organic solvent is gradually increased, is highly recommended.[4][5] If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration over a longer time) to enhance the resolution of closely eluting peaks.[3]
-
Flow Rate: Lowering the flow rate can sometimes improve separation, though it will increase the analysis time.[6][7] A flow rate of around 0.25 mL/min has been used successfully for separating eight different mogrosides.[4]
Q3: My peaks are still co-eluting after optimizing the mobile phase. What other parameters can I change?
A3: If mobile phase optimization is insufficient, consider these other critical parameters:
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.[8] Increasing the column temperature generally decreases the mobile phase viscosity, which can improve peak efficiency.[8] However, the effect on selectivity can vary for different compounds.[8] Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves your separation. One study noted that for boronic acid-functionalized silica gel, the adsorption of mogroside V decreased at temperatures above 40°C.[9]
-
Column Chemistry: If you are still facing co-elution, the issue might be a lack of selectivity between your analytes and the stationary phase.[10][11] Consider trying a different column chemistry. While C18 is common, other options exist:
-
Different C18 Columns: Not all C18 columns are the same. A C18 column from a different manufacturer may have different bonding technology and provide the selectivity you need.
-
Alternative Stationary Phases: For polar compounds like mogrosides, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can offer different selectivity compared to reversed-phase.[1]
-
Q4: Can my detector help in a co-elution scenario?
A4: Yes, your choice of detector can be crucial when dealing with co-elution.
-
UV Detector: If you are using a UV detector, ensure you are monitoring at a low wavelength, such as 203 nm, where mogrosides have absorbance.[5] A Diode Array Detector (DAD) is particularly useful as it can assess peak purity.[10][11] If the UV spectra across a single peak are not identical, it's a strong indication of co-elution.[10][11]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for dealing with co-elution. If the co-eluting compounds have different mass-to-charge ratios (m/z), you can use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to selectively detect and quantify your mogroside of interest, even if it is not chromatographically separated from an impurity.[3]
Experimental Protocols
General HPLC Method for Mogroside Analysis
This protocol is a starting point and should be optimized for your specific application.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).[4]
-
Column: A C18 column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 50 mm, 1.8 µm) is a good starting point.[4][12]
-
Mobile Phase:
-
Gradient Program: A typical gradient might be: 15% to 21% B over 3 minutes, then increasing to 95% B.[12] The gradient should be optimized to achieve the best separation for your specific mogrosides of interest.
-
Column Temperature: Ambient or controlled, e.g., 32°C.[1]
Data Presentation
Table 1: Comparison of HPLC Methods for Mogroside V Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Mixed-Mode) | Method 3 (UPLC-MS/MS for 8 Mogrosides) |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | Primesep AP (150 x 4.6 mm, 5 µm)[1][13] | Agilent Poroshell 120 SB C18[4] |
| Mobile Phase | Acetonitrile / Water[1] | Acetonitrile / Acetic Acid in Water[1][13] | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile[4] |
| Elution Type | Gradient[7] | Isocratic (80% Acetonitrile, 0.5% Acetic Acid)[13] | Gradient[4] |
| Flow Rate | 1.0 mL/min[14] | 1.0 mL/min[13] | 0.25 mL/min[4] |
| Detection | UV (203 nm)[1] | ELSD[1][13] | ESI-MS/MS[4] |
Visualizations
Troubleshooting Workflow for Mogroside Co-elution
The following diagram outlines a logical workflow for troubleshooting co-elution issues in mogroside HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
stability and long-term storage conditions for 11-Deoxymogroside IIIE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at 2-8°C. For extended periods, storage at -20°C is recommended to minimize potential degradation.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, it is advisable to store the solution at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the expected shelf-life of this compound?
A3: While a definitive shelf-life for this compound has not been formally established, based on the stability of structurally similar mogrosides, a shelf-life of at least two to three years can be anticipated when stored as a solid under the recommended conditions (2-8°C, protected from light and moisture).[1] Regular purity checks using HPLC are recommended to monitor the integrity of the compound over time.[1]
Q4: Is this compound sensitive to pH?
A4: Based on data for the closely related Mogroside V, this compound is expected to be stable in a wide pH range, from 3 to 12, when stored at 2-8°C.[1] However, exposure to extreme pH values, especially at elevated temperatures, can lead to the hydrolysis of its glycosidic bonds.[1]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C or -20°C) and protected from light and moisture.[1]2. Check Purity: Analyze the purity of your sample using a validated stability-indicating HPLC method. Compare the chromatogram to a reference standard or the initial analysis data.3. Prepare Fresh Solutions: Always prepare solutions fresh before use. If using a stock solution, ensure it has been stored properly and for a limited time. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound. | 1. Investigate Degradation Pathway: The new peaks may represent degradation products. A forced degradation study can help identify potential degradation products under acidic, basic, and oxidative conditions.2. Optimize HPLC Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. |
| Precipitation of the compound from solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent.2. Filter the Solution: If precipitation is observed, filter the solution before use to remove any insoluble material. Consider preparing a fresh solution. |
Data Presentation
While extensive long-term stability data for this compound is not available in the public domain, the stability of a mixed mogroside solution, including compounds structurally similar to this compound, was evaluated at room temperature over 24 hours. The results indicate good short-term stability in solution.
Table 1: Short-Term Stability of a Mogroside Solution at Room Temperature
| Time (hours) | Peak Area RSD (%) | Conclusion |
| 0 | - | Stable |
| 6 | < 3.01% | Stable |
| 12 | < 3.01% | Stable |
| 18 | < 3.01% | Stable |
| 24 | < 3.01% | Stable |
Data extrapolated from a study on a mixed mogroside solution containing Mogroside V and other related compounds. The low Relative Standard Deviation (RSD) of the peak area indicates no significant degradation over 24 hours at room temperature.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Objective: To separate this compound from its potential degradation products and quantify its purity.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the compound and any degradation products. An example gradient is 30-70% B over 30 minutes. The program should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 203 nm or ELSD.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.
-
Objective: To identify potential degradation products of this compound under acidic and basic conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a suitable C18 column and UV detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a reaction vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH in a reaction vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.[1]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Purification of Minor Mogrosides
Welcome to the Technical Support Center for the purification of minor mogrosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the extraction, isolation, and purification of minor mogrosides from Siraitia grosvenorii.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying minor mogrosides?
A1: The main challenges in purifying minor mogrosides stem from their low abundance in the crude extract compared to major mogrosides like Mogroside V. Additionally, their structural similarity to other mogrosides makes separation difficult, often requiring multiple purification steps. This can lead to low yields and purity if the chosen methods are not optimized.
Q2: Which purification techniques are most effective for isolating minor mogrosides?
A2: A multi-step approach is typically necessary. Macroporous resin chromatography is a common initial step for enriching the total mogroside fraction and removing sugars and other polar impurities.[1][2] This is often followed by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to separate the minor mogrosides from the more abundant ones.[3][4] Boronic acid-functionalized silica gel has also shown promise in selectively adsorbing mogrosides.[3][5]
Q3: How can I improve the resolution between different minor mogrosides during HPLC?
A3: To improve resolution, you can optimize several HPLC parameters. Experiment with different mobile phase compositions, such as varying the ratio of acetonitrile and water, and consider the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.[1][6] Adjusting the flow rate and using a column with a smaller particle size or a longer length can also enhance separation. A gradient elution is generally more effective than an isocratic one for separating complex mixtures of mogrosides.[1]
Q4: What is a suitable detection wavelength for mogrosides during HPLC analysis?
A4: Mogrosides lack a strong chromophore, but they can be detected at low UV wavelengths. A detection wavelength in the range of 203-210 nm is commonly used for the analysis of mogrosides by HPLC.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of minor mogrosides after initial extraction. | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered. Repeat the extraction process multiple times (e.g., three times) with fresh solvent to maximize the recovery of mogrosides.[1] |
| Degradation of mogrosides during extraction. | Avoid excessive heat. If using a rotary evaporator to concentrate the extract, ensure the temperature does not exceed 60°C.[1] | |
| Poor separation of minor mogrosides from Mogroside V on macroporous resin. | Inappropriate resin selection. | Different resins have varying adsorption and desorption characteristics. Test a few different types of macroporous resins to find one with the best selectivity for your target minor mogroside.[2][8] |
| Incorrect ethanol concentration in the eluent. | Optimize the ethanol concentration in the aqueous ethanol eluent. A stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%) is often effective for fractionating mogrosides.[1] The desorption of Mogroside V increases significantly with higher ethanol concentrations.[2][9] | |
| Co-elution of impurities with the target minor mogroside during column chromatography. | Insufficient washing of the column. | Before eluting the mogrosides, wash the column thoroughly with deionized water to remove highly polar impurities like sugars and salts.[1] |
| Similar polarity of the impurity and the target compound. | Consider using a different stationary phase (e.g., reversed-phase C18 silica gel) for an additional purification step.[3] This will separate compounds based on different chemical properties. | |
| Broad or tailing peaks in HPLC chromatogram. | Suboptimal mobile phase pH. | The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based column.[1][6] |
| Column overload. | Reduce the amount of sample injected onto the column. Overloading can lead to poor peak shape and reduced resolution. |
Quantitative Data on Mogroside Purification
The following table summarizes quantitative data from various studies on the purification of mogrosides, providing a comparison of different methods and their efficiencies.
| Purification Method | Starting Material | Key Mogroside | Initial Purity | Final Purity | Recovery | Purification Factor | Reference |
| Macroporous Resin (HZ 806) | S. grosvenorii extract | Mogroside V | 0.5% | 10.7% | Not Reported | 15.1-fold | [2][9] |
| Boronic Acid-Functionalized Silica Gel | Crude extract of S. grosvenorii | Mogroside V | 35.67% | 76.34% | 96.36% (desorption) | Not Reported | [3][5] |
| Boronic Acid-Functionalized Silica Gel + Semi-preparative HPLC | Crude extract of S. grosvenorii | Mogroside V | 35.67% | 99.60% | Not Reported | Not Reported | [3][5] |
| Macroporous Resin (HP-20) for Biotransformed Extract | Fermented S. grosvenorii extract | Mogroside III E | 11.71% | 54.19% - 55.14% | 70% - 76% | Not Reported | [5] |
Experimental Protocols
Extraction of Crude Mogrosides from Siraitia grosvenorii
This protocol describes the initial extraction of total mogrosides from the dried fruit.[1]
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Macerate 500 g of powdered dried fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude mogroside extract.
-
Enrichment of Total Mogrosides using Macroporous Resin Chromatography
This step aims to remove a significant portion of impurities and enrich the total mogroside fraction.[1]
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., HZ 806)
-
Chromatography column
-
Deionized water
-
Aqueous ethanol solutions (e.g., 20%, 40%, 60%, 80%)
-
Fraction collector
-
-
Procedure:
-
Dissolve the crude mogroside extract in deionized water.
-
Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.
-
Load the sample solution onto the column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol, starting with a low concentration (e.g., 20%) and gradually increasing it (e.g., to 40%, 60%, 80%).
-
Collect fractions using a fraction collector and analyze them (e.g., by HPLC) to identify those containing the target minor mogrosides.
-
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
This protocol provides a general method for the analytical determination of mogrosides. For preparative purification, the column size and flow rate would be scaled up.
-
Materials:
-
Procedure:
-
Dissolve the enriched mogroside sample in the initial mobile phase.
-
Set up a gradient elution program. A typical gradient might be 30:70 (v/v) acetonitrile:water.[6] The gradient should be optimized based on the specific separation required.
-
Set the column temperature (e.g., 40°C).[6]
-
Set the flow rate (e.g., 0.5 mL/min for analytical scale).[6]
-
Inject the sample onto the column and record the chromatogram.
-
Visualizations
Caption: Experimental workflow for the purification of minor mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 7. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
addressing matrix effects in LC-MS analysis of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] When analyzing complex matrices like plant extracts or biological fluids, components other than this compound can interfere with its ionization in the mass spectrometer's source.[2]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[4][5]
-
Comparative Calibration Curves: This quantitative approach involves preparing two sets of calibration curves for this compound: one in a pure solvent and another in a blank matrix extract. A significant difference in the slopes of these two curves is a clear indication of matrix effects.[2]
Q3: What are the most effective strategies to mitigate matrix effects for this compound?
A3: A multi-pronged approach is often the most effective way to address matrix effects. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples.[2][6]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[2]
-
Use of an Internal Standard: An appropriate internal standard that experiences similar matrix effects as this compound can compensate for signal variations.[2][7]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[3]
Troubleshooting Guides
Problem 1: Poor signal intensity and inconsistent results for this compound.
This is a common symptom of ion suppression due to matrix effects.[8]
Troubleshooting Steps:
-
Confirm Matrix Effects: Use the post-column infusion or comparative calibration curve method described in Q2 to confirm that matrix effects are the root cause.
-
Improve Sample Cleanup: If not already in use, implement a Solid-Phase Extraction (SPE) protocol. A C18-based SPE cartridge is a good starting point for retaining mogrosides while allowing more polar interferences to be washed away.[6]
-
Optimize Chromatography: Adjust the gradient elution profile to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[4]
-
Incorporate an Internal Standard: If a stable isotope-labeled internal standard for this compound is not available, a structurally similar compound can be used. For other mogrosides like Mogroside V, Polygalasaponin F has been successfully used as an internal standard due to its similar chemical structure and mass spectrometric behavior.[7]
Problem 2: Suspected matrix effects, but unsure how to proceed with sample preparation.
Solution: A systematic approach to sample preparation is crucial. The following workflow can be adapted for your specific matrix.
Caption: A generalized workflow for sample preparation to mitigate matrix effects.
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is limited in publicly available literature, data from a closely related mogroside, Mogroside V, in a complex matrix (rat plasma) provides a valuable reference.
Table 1: Matrix Effect and Recovery of Mogroside V in Rat Plasma [7]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Mogroside V | 96.0 | 105.0 | 91.3 |
| 192 | 98.2 | 92.5 | |
| 1920 | 101.8 | 95.7 | |
| 76800 | 98.8 | 94.6 | |
| Internal Standard (Polygalasaponin F) | 1200 | 92.9 | Not Reported |
Matrix Effect (%) was calculated by comparing the peak area of the analyte in the extracted matrix to the peak area in the mobile phase. A value close to 100% indicates a negligible matrix effect.
Experimental Protocols
Protocol 1: Sample Extraction from Plant Material [9]
-
Harvesting and Drying: Collect fresh plant material (e.g., fruit pulp) and dry to a constant weight using methods such as hot-air or freeze-drying.
-
Pulverization: Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 0.1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 70% methanol in water.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Pool the supernatants.
-
-
Filtration: Filter the combined extract through a 0.22 µm membrane filter.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup [6]
This protocol is a general guideline and should be optimized for your specific sample matrix and analyte concentration.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the filtered plant extract onto the cartridge at a slow flow rate (approx. 1-2 drops per second).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10-20% methanol in water) to remove polar impurities.
-
Elution: Elute the retained mogrosides, including this compound, with 5 mL of a stronger solvent (e.g., 80-100% methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Caption: The key steps involved in a Solid-Phase Extraction (SPE) protocol.
Protocol 3: LC-MS/MS Parameters for Mogroside Analysis [7][9]
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 column (e.g., 2.0 x 50 mm, 3.0 µm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B). A typical gradient might start at a lower organic percentage and increase over time. Note: For negative ion mode analysis of mogrosides, some studies suggest that mobile phase additives like formic acid can weaken the signal.[7][8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound.
References
- 1. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scribd.com [scribd.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Compound Degradation During Extraction and Purification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound degradation during extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause compound degradation during extraction and purification?
A1: Compound degradation during extraction and purification is primarily caused by six key factors:
-
pH Extremes: Both acidic and alkaline conditions can lead to hydrolysis of functional groups (e.g., esters, amides) or promote oxidation.[1][2] The optimal pH for stability is compound-specific, but for many, a pH around 4 is ideal.[2]
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions, can cause oxidative degradation of sensitive functional groups.[3][4]
-
Elevated Temperatures: High temperatures accelerate the rates of most degradation reactions, including hydrolysis, oxidation, and epimerization.[4][5] Many natural products are thermolabile and can decompose at temperatures used for solvent evaporation.[5][6]
-
Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of light-sensitive compounds.[7][8] This is a common issue for compounds with chromophores that absorb UV light.[9]
-
Enzymatic Activity: If not properly inactivated, enzymes present in the source material (e.g., plants) can degrade the target compounds during the extraction process.[4][10] Common enzymes include polyphenol oxidases, glycosidases, and peroxidases.[4]
-
Metal Ion Contamination: Trace metal ions, such as iron, copper, and zinc, can act as catalysts for oxidative degradation reactions.[11][12] These ions can be introduced from glassware, solvents, or the source material itself.
Q2: How can I select an appropriate buffer system to maintain pH stability?
A2: Selecting the right buffer is crucial for preventing pH-induced degradation.[13] The ideal buffer should have a pKa close to the desired pH and be compatible with your downstream analytical methods.[13][14]
| Buffer System | Effective pH Range | Common Applications & Considerations |
| Acetate Buffer | 3.6 - 5.6 | Commonly used in protein chromatography and for compounds stable in acidic conditions.[14] |
| Phosphate Buffer | 5.8 - 8.0 | Widely used due to its excellent buffering capacity in the physiological pH range.[14] Note: Can interfere with certain assays. |
| Tris-HCl | 7.0 - 9.0 | A versatile buffer for a broad pH range, often used in cell culture and enzyme assays.[13][14] Its pH is temperature-dependent.[13] |
| HEPES | 6.8 - 8.2 | A zwitterionic buffer ideal for maintaining pH in cell culture and for enzymes that require low-temperature stability.[14] Can interfere with the Lowry protein assay.[13] |
Q3: What are some common antioxidants I can use to prevent oxidative degradation?
A3: Adding antioxidants to your extraction solvents and during purification can significantly reduce oxidative degradation.[11][15] The choice of antioxidant depends on the solvent system and the nature of your compound.
| Antioxidant | Solubility | Recommended Concentration | Common Applications |
| Ascorbic Acid (Vitamin C) | Water-soluble | 0.1 - 1% (w/v) | A common and inexpensive antioxidant for aqueous extractions.[16] |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble | 0.01 - 0.1% (w/v) | Effective in organic solvents and for protecting lipids and oils. |
| Rosemary Extract | Oil-soluble | Varies by extract | A natural antioxidant that can preserve color and taste.[3] |
| Sodium Metabisulfite | Water-soluble | 0.1 - 0.5% (w/v) | Often used to inhibit enzymatic browning caused by polyphenol oxidases. |
Q4: How can I minimize the impact of metal ion contamination?
A4: To prevent metal-catalyzed degradation, it is important to minimize the introduction of metal ions and to use chelating agents to sequester any that are present.[11][12]
| Chelating Agent | Common Applications | Mechanism of Action |
| EDTA (Ethylenediaminetetraacetic acid) | Broad-spectrum metal chelation in aqueous solutions.[12][17] | Forms stable complexes with a wide range of metal ions, rendering them catalytically inactive.[18] |
| EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | Selective chelation of calcium ions. | Similar to EDTA but with a higher affinity for calcium. |
| Citric Acid | Food and pharmaceutical applications.[12] | A natural chelating agent that can also act as an acidulant to lower pH.[12] |
Troubleshooting Guides
Issue 1: Low Compound Recovery in Solid-Phase Extraction (SPE)
Symptom: The final yield of your target compound after SPE is significantly lower than expected.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]
- 10. From Green to Lab: Techniques for Efficient Plant Enzyme Isolation and Purification [greenskybio.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. mdpi.com [mdpi.com]
- 16. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 17. researchgate.net [researchgate.net]
- 18. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Resolving Overlapping NMR Signals of Mogrosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of mogrosides. The complex structure of mogrosides, featuring a triterpenoid core and multiple sugar moieties, often leads to severe signal overlap in NMR spectra, complicating structural elucidation and purity assessment. This guide offers strategies to resolve these challenges and obtain high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H NMR signals of my mogroside sample overlap so severely?
A1: The significant overlap in the ¹H NMR spectra of mogrosides stems from their complex molecular structure. Mogrosides consist of a rigid cucurbitane-type triterpenoid skeleton and multiple glucose units.[1] This results in:
-
Numerous Similar Protons: The large number of protons in similar chemical environments, particularly within the sugar moieties and the aliphatic regions of the triterpenoid core, leads to signals with very close chemical shifts.
-
Complex Spin Systems: Extensive proton-proton (¹H-¹H) couplings throughout the molecule create complex multiplets that often coalesce into broad, unresolved humps, especially in lower-field NMR spectrometers.
Q2: What are the initial, simple steps I can take to try and resolve minor signal overlap?
A2: Before employing more complex and time-consuming techniques, simple adjustments to your experimental setup can often improve spectral resolution.[2][3][4]
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CD₃OD to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of specific protons due to different solvent-solute interactions, potentially separating overlapping signals.[2][4]
-
Vary the Temperature: Recording spectra at different temperatures can influence molecular conformation and hydrogen bonding, which may induce chemical shift changes sufficient to resolve overlapping peaks.[3][4][5]
-
Adjust Sample Concentration: High sample concentrations can lead to viscosity-related peak broadening. Diluting the sample may improve resolution, although it might require more scans to achieve a good signal-to-noise ratio.[2][3]
-
Use a Higher Field Spectrometer: If available, using an NMR spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of signals, providing better separation of crowded spectral regions.[4]
Q3: Which 2D NMR experiments are most useful for assigning mogroside signals?
A3: Two-dimensional (2D) NMR is essential for the complete and unambiguous assignment of mogroside structures.[6][7] The most common and useful experiments include:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically those on adjacent carbons. This is fundamental for tracing out proton connectivity within individual sugar rings and parts of the triterpenoid backbone.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is incredibly powerful for resolving overlapping proton signals, as the attached carbons often have well-dispersed chemical shifts.[8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is critical for piecing together the entire molecular structure, such as connecting sugar units to each other and to the triterpenoid core.[6]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled.[3] For mogrosides, this is highly effective for identifying all the protons belonging to a single sugar unit by irradiating a well-resolved anomeric proton.[9]
Q4: My signals are still overlapped even with standard 2D NMR. When should I consider more advanced techniques?
A4: If severe overlap persists, several advanced NMR methods can be employed:
-
Pure Shift NMR: These experiments aim to collapse complex multiplets into singlets, producing a "decoupled" ¹H NMR spectrum.[9][10] This dramatically increases spectral resolution and allows for the clear identification of individual proton chemical shifts, even in the most crowded regions.
-
Selective 1D Experiments (1D TOCSY/NOESY): By selectively exciting a single, well-resolved proton, you can obtain a 1D spectrum showing only the signals of protons that are part of the same spin system (1D TOCSY) or are spatially close (1D NOESY).[9][10] This is an excellent way to "pull out" specific parts of the structure from an overlapped region.
-
Hyphenated Techniques (LC-NMR): For complex mixtures of mogrosides, coupling liquid chromatography (LC) with NMR allows for the acquisition of NMR data on the separated compounds in on-flow, stop-flow, or off-line modes.[11] This physically separates the different mogrosides before NMR analysis, eliminating intermolecular signal overlap.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Signals
This guide provides a logical workflow for tackling signal overlap, from simple adjustments to advanced 2D NMR analysis.
Caption: Workflow for resolving overlapping NMR signals of mogrosides.
Guide 2: Employing 2D NMR for Structural Elucidation
This guide illustrates how different 2D NMR experiments provide complementary information to build the mogroside structure.
Caption: Relationship between 2D NMR experiments for structure elucidation.
Data Presentation
The following table summarizes the key NMR experiments, the information they provide, and their specific application for resolving challenges associated with mogroside analysis.
| NMR Experiment | Information Provided | Specific Application for Mogrosides |
| ¹H NMR | Proton chemical shifts, coupling constants (J), integration. | Initial assessment of sample purity and complexity; often shows severe signal overlap.[12] |
| ¹³C NMR | Carbon chemical shifts, types of carbon (CH, CH₂, CH₃, C). | Provides a count of unique carbons; signals are well-dispersed, serving as a foundation for 2D analysis.[7] |
| ¹H-¹H COSY | Correlation between J-coupled protons. | Tracing proton-proton connections within the triterpenoid backbone and individual sugar rings.[3] |
| ¹H-¹³C HSQC | Correlation between protons and their directly attached carbons. | Resolves overlapping ¹H signals by spreading them out in the ¹³C dimension.[6][8] |
| ¹H-¹³C HMBC | Correlation between protons and carbons over 2-3 bonds. | Key for connecting sugar units to the aglycone and identifying inter-glycosidic linkages.[6] |
| ¹H-¹H TOCSY | Correlation of all protons within a spin system. | Identifies all protons of a single sugar moiety from one well-resolved signal (e.g., anomeric proton).[3] |
| Pure Shift ¹H NMR | Decoupled proton chemical shifts (singlets). | Drastically simplifies crowded spectral regions by removing multiplet structures.[9][10] |
Experimental Protocols
Protocol 1: Sample Preparation for Mogroside NMR
-
Sample Quantity: Weigh approximately 1-5 mg of the purified mogroside sample.[6]
-
Solvent Selection: Dissolve the sample in ~0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or DMSO-d₆). CD₃OD is commonly used for mogrosides.[6]
-
Solubilization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Referencing: The ¹H and ¹³C NMR spectra are typically referenced to the residual solvent signal (e.g., CD₃OD at δH 3.31 ppm and δC 49.0 ppm).[6]
Protocol 2: General Parameters for 2D NMR Experiments (COSY, HSQC, HMBC)
The following are general guidelines. Optimal parameters should be adjusted based on the specific instrument and sample.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).[4]
-
Spectral Width (F1 and F2): Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Data Points (F2): Acquire 1K to 2K data points in the direct dimension.
-
Increments (F1): Acquire 256 to 512 increments in the indirect dimension.
-
Scans per Increment: Use 4 to 16 scans depending on the sample concentration.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing if desired (e.g., hsqcedetgpsisp2.2).[4]
-
Spectral Width (F2 - ¹H): Cover the full proton range (e.g., 0-10 ppm).
-
Spectral Width (F1 - ¹³C): Cover the expected carbon range for mogrosides (e.g., 10-180 ppm).
-
Data Points (F2): Acquire 1K to 2K data points.
-
Increments (F1): Acquire 128 to 256 increments.
-
Scans per Increment: Use 8 to 64 scans, as ¹³C is less sensitive.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Widths: Same as for HSQC.
-
Data Points/Increments: Similar to HSQC, though more increments may be needed for higher resolution.
-
Scans per Increment: Typically requires more scans than HSQC (e.g., 16-128).
-
Long-Range Coupling Constant (ⁿJCH): The optimization of this delay is crucial. A value of 8 Hz is a good starting point to observe 2- and 3-bond correlations.
-
References
- 1. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Mobile Phase for Mogroside Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of mogroside isomers.
Troubleshooting Guide
Q1: I am seeing poor resolution between mogroside isomers. What are the first steps to improve it?
A1: Poor resolution between closely eluting mogroside isomers is a common challenge due to their structural similarity.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase Composition: Fine-tuning the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous phase can significantly alter selectivity.[2] For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may enhance separation between peaks.[2]
-
Switch to Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can be highly effective.[2][3] A gradient program, where the solvent strength is changed over the course of the run, can improve the separation of complex mixtures with a wide range of polarities.[2][4]
-
Adjust the Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the total analysis time.[2]
-
Modify Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction between the analytes and the stationary phase. Experimenting with different column temperatures (e.g., in the range of 20-40°C) may optimize your separation.[2][5]
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Silanol Interactions: In reversed-phase chromatography, free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing. Using an ultra-high purity silica-based column or adding a mobile phase additive like trifluoroacetic acid (TFA) or formic acid at a low concentration (e.g., 0.1%) can help suppress these interactions.[3][6][7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[7]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[2]
Q3: My retention times are shifting between runs. What should I check?
A3: Unstable retention times can compromise the reliability of your results. Here are some potential causes and solutions:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Use high-purity solvents and prepare fresh mobile phases daily.[2] If using a buffer, ensure the pH is consistent.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is crucial to maintain a stable temperature.[2][8]
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and retention time shifts. Degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or helium sparging.[2]
-
Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent flow rates. Check the system for leaks and unusual noises.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating mogroside isomers on a C18 column?
A1: A common starting point for reversed-phase HPLC separation of mogrosides is a mobile phase consisting of a mixture of acetonitrile and water.[3][5][9] Gradient elution is often preferred over isocratic elution to achieve better separation of the various mogroside isomers.[3] A typical gradient might start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase to a higher concentration. The addition of 0.1% formic acid to both the aqueous and organic phases is also common to improve peak shape.[3][6]
Q2: Should I use isocratic or gradient elution for mogroside isomer analysis?
A2: For complex mixtures containing multiple mogroside isomers with a range of polarities, gradient elution is generally superior.[3][10] Isocratic elution, which uses a constant mobile phase composition, may be suitable for simpler mixtures or for the quantification of a specific, well-resolved mogroside.[11] However, gradient elution typically provides better resolution, sharper peaks for later-eluting compounds, and can reduce the overall analysis time for complex samples.[4][12]
Q3: What are the advantages of using UPLC over traditional HPLC for mogroside analysis?
A3: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significant advantages over traditional HPLC. These include higher resolution, increased speed, and greater sensitivity.[1] This is particularly beneficial for resolving mogroside isomers that elute very close to each other.[1]
Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC for mogroside analysis. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. In some cases, switching from one solvent to another or using a combination of both can improve the separation of critical isomer pairs.[2] It is recommended to test both during method development to determine the optimal solvent for your specific separation needs.[3]
Data Presentation
Table 1: Example HPLC Mobile Phase Compositions for Mogroside Analysis
| Column Type | Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate (mL/min) | Reference |
| C18 | Water | Acetonitrile | Gradient | 0.8 - 1.0 | [9][13] |
| C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient | 0.25 | [3] |
| C18 | Water | Acetonitrile | Isocratic (78:22 v/v) | 1.0 | [5] |
| Primesep AP | 0.5% Acetic Acid in Water | Acetonitrile | Isocratic (20:80 v/v) | 1.0 | [14] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase strength | Optimize organic solvent percentage; switch from isocratic to gradient elution.[2][3] |
| Flow rate too high | Reduce the flow rate.[2] | |
| Peak Tailing | Secondary silanol interactions | Use a high-purity silica column; add 0.1% formic or acetic acid to the mobile phase.[3][7] |
| Column overload | Reduce sample concentration or injection volume.[7] | |
| Retention Time Drifts | Inconsistent mobile phase | Prepare mobile phase fresh daily; use a buffer to control pH.[2] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[2] | |
| Air in the system | Degas the mobile phase.[2] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Mogroside Isomer Separation
This protocol provides a general method suitable for separating major mogrosides.[1]
-
Instrumentation: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).[14]
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[1][5]
-
Mobile Phase:
-
Gradient Program:
-
Start with a composition of 20-30% Solvent B.
-
Linearly increase to 80-90% Solvent B over 20-30 minutes.
-
Hold for 5 minutes before returning to the initial conditions.
-
Equilibrate the column for at least 10 minutes before the next injection.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-40°C.[5]
-
Injection Volume: 10-20 µL.[5]
Protocol 2: Sample Preparation from Monk Fruit
-
Extraction: For dried monk fruit powder, use an ultrasound-assisted extraction with an 80:20 (v/v) methanol/water solvent.[1] For commercial sweetener products, dissolve them in deionized water.[1]
-
Dilution: A dilution factor of 20 in acetonitrile is recommended for some sample types.[1]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates and prevent column clogging.[1]
Visualizations
Caption: General workflow for the separation and analysis of mogroside isomers.
Caption: Decision tree for troubleshooting poor resolution of mogroside isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 7. hplc.eu [hplc.eu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. uhplcs.com [uhplcs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Solvent Toxicity in Cell-Based Assays with 11-Deoxymogroside IIIE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize solvent-induced toxicity in cell-based assays involving 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for cell-based assays?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][2] Due to its hydrophobic nature, DMSO is commonly used to prepare high-concentration stock solutions.[3]
Q2: What is the primary concern when using solvents like DMSO in cell culture?
A2: The primary concern is solvent-induced cytotoxicity. Organic solvents can disrupt cell membranes, interfere with cellular processes, and ultimately lead to cell death, confounding experimental results.[4][5][6] It is crucial to determine the maximum tolerated concentration of the solvent for your specific cell line.[4]
Q3: What is a safe final concentration of DMSO for most cell lines?
A3: For most cell lines, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5%, with 0.1% being ideal for sensitive assays and primary cells.[2][3] However, sensitivity to DMSO is cell-line specific.[2]
Q4: Can ethanol be used as an alternative to DMSO?
A4: Yes, ethanol is another solvent for this compound.[2] For many cell lines, final ethanol concentrations of up to 0.5% are well-tolerated.[7][8] However, like DMSO, its cytotoxicity is concentration and cell-line dependent.[9][10]
Q5: How can I determine the maximum tolerated solvent concentration for my specific cell line?
A5: You should perform a solvent tolerance assay. This involves treating your cells with a range of solvent concentrations (e.g., 0.05% to 2%) without your test compound and assessing cell viability after a relevant incubation period (e.g., 24, 48, 72 hours) using an appropriate cytotoxicity assay like MTT or LDH.[4][11]
Troubleshooting Guide: Solvent-Induced Cytotoxicity
This guide provides a systematic approach to troubleshooting common issues related to solvent toxicity.
Caption: Troubleshooting workflow for solvent-induced cytotoxicity.
Data Presentation: Solvent Tolerance in Various Cell Lines
The following tables summarize the maximum tolerated concentrations (MTC) and IC50 values for commonly used solvents in various cell lines relevant to drug development.
Table 1: Maximum Tolerated Concentration (MTC) of DMSO in Various Cell Lines
| Cell Line | MTC (%) | Notes |
| Most Cell Lines | 0.5 | Some can tolerate up to 1%.[3] |
| Primary Cells | < 0.1 | Generally more sensitive than immortalized cell lines.[3] |
| HepG2, MCF-7 | 0.6 | Significant effects on cell growth observed above this concentration.[5][12] |
| MDA-MB-231, VNBRCA1 | 0.6 | Tolerated up to this concentration without significant impact on CI slope.[5] |
| Human Fibroblast-like Synoviocytes (FLS) | < 0.05 | For exposures of 24 hours or longer, 0.01% is recommended.[12] |
| Molt-4, Jurkat, U937, THP1 | < 2 | Cytotoxicity observed at ≥2% after 24 hours. |
| Balb/3T3 | ~1.4 | Concentration with 70% cell viability.[13] |
| 293T | ~1.4 | Concentration with 70% cell viability.[13] |
| MCF-7, RAW-264.7, HUVEC | 0.5 | Little to no toxicity observed at or below this concentration.[7][8] |
Table 2: Maximum Tolerated Concentration (MTC) of Ethanol in Various Cell Lines
| Cell Line | MTC (%) | Notes |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 1.25 - 2.5 | Well-tolerated in this range.[5] |
| HeLa | < 5 | Cell viability compromised at 5% and higher.[5] |
| RAW 264.7 | 2.8 | No effect on cell viability at this concentration.[5] |
| YD-15 (Tongue Carcinoma) | < 0.5 | Substantial reduction in survival above 0.75%.[10] |
| F9 (Embryonal Carcinoma) | < 5 | Minimal effect after one hour of exposure.[9] |
| Balb/3T3 | ~3.7 | Concentration with 70% cell viability.[13] |
| 293T | ~0.8 | Concentration with 70% cell viability.[13] |
| MCF-7, RAW-264.7, HUVEC | 0.5 | Little to no toxicity observed at or below this concentration.[7][8] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration (MTC)
Objective: To determine the highest concentration of a solvent that does not significantly affect the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO, Ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Solvent Dilution: Prepare a series of solvent dilutions in complete culture medium. For example, for DMSO, prepare final concentrations ranging from 0.05% to 2.0% (v/v). Always include a "medium only" control (0% solvent).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a period relevant to your planned experiments with this compound (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following incubation, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The MTC is the highest concentration that results in ≥90% cell viability.
Protocol 2: Preparing this compound Working Solutions
Objective: To prepare non-toxic working solutions of this compound for cell-based assays.
Procedure:
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Intermediate Dilutions (if necessary): Depending on the final desired concentrations, you may need to perform serial dilutions of the stock solution in 100% DMSO.
-
Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solutions directly into the complete cell culture medium. Ensure that the final DMSO concentration in the medium does not exceed the predetermined MTC for your cell line. For example, to achieve a 10 µM final concentration of this compound with a final DMSO concentration of 0.1%, dilute a 10 mM stock solution 1:1000 in the culture medium.
Signaling Pathway Diagram
Research on the closely related Mogroside IIIE suggests that a key mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1] This pathway is a critical regulator of cellular energy metabolism.
Caption: Proposed activation of the AMPK/SIRT1 pathway by mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. Ethanol Elicits Inhibitory Effect on the Growth and Proliferation of Tongue Carcinoma Cells by Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 11-Deoxymogroside IIIE and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two prominent mogrosides derived from Siraitia grosvenorii (monk fruit): 11-Deoxymogroside IIIE and Mogroside V. The focus is on their anti-inflammatory, antioxidant, and anti-diabetic activities, supported by available experimental data and detailed methodologies to assist in research and drug development endeavors. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer a substantive comparison.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for the anti-inflammatory, antioxidant, and anti-diabetic activities of this compound and Mogroside V.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Outcome | IC50/EC50 |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response | Not Reported[1] |
| This compound | LPS-induced Nitric Oxide (NO) Production | RAW264.7 cells | Reported to have the strongest inhibition among tested mogrosides | Not Reported[1] |
Note: A direct comparison of IC50 values for anti-inflammatory activity was not available in the reviewed literature. However, one study highlighted Mogroside IIIE as having a more potent inhibitory effect on NO production compared to other mogrosides.[1]
Table 2: Antioxidant Activity
| Compound | Assay | Result |
| Mogroside V | DPPH Radical Scavenging | IC50: 1.25 mg/mL[1] |
| ABTS Radical Scavenging | IC50: 0.68 mg/mL[1] | |
| Hydroxyl Radical (•OH) Scavenging | EC50: 48.44 µg/mL[2] | |
| Superoxide Anion (O2−) Scavenging | Less effective than 11-oxo-mogroside V[2] | |
| Hydrogen Peroxide (H2O2) Scavenging | Less effective than 11-oxo-mogroside V[2] | |
| This compound | DPPH Radical Scavenging | Not Reported in direct comparative studies[1] |
| ABTS Radical Scavenging | Not Reported in direct comparative studies[1] |
Note: The available direct comparative antioxidant data is for Mogroside V and 11-oxo-mogroside V, a structurally similar compound to this compound. 11-oxo-mogroside V showed higher scavenging activity against superoxide anions and hydrogen peroxide, while Mogroside V was more effective against hydroxyl radicals.[2]
Table 3: Anti-diabetic Activity
| Compound | Assay | Outcome | IC50/EC50 |
| Mogroside V | α-glucosidase inhibition | Potential inhibitory activity | Not Reported in direct comparative studies |
| Insulin Secretion | Stimulated insulin secretion in pancreatic β-cells[3][4] | Not Applicable | |
| This compound | α-glucosidase inhibition | Potential inhibitory activity | Not Reported in direct comparative studies |
| Glucose uptake in HepG2 cells | Enhances glucose uptake | Not Reported in direct comparative studies |
Signaling Pathways
The differential bioactivities of this compound and Mogroside V can be attributed to their distinct interactions with various cellular signaling pathways.
Mogroside V primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways .[5][6] It also demonstrates metabolic regulatory effects through the AMPK pathway . In the context of intestinal health, it has been shown to modulate the PI3K/AKT and NF-κB pathways .[7]
Caption: Signaling pathways modulated by Mogroside V.
This compound demonstrates its therapeutic potential by activating the AMPK/SIRT1 pathway , which is crucial for cellular energy homeostasis and inflammation.[8][9][10] It has also been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway .[11]
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
This section outlines the general methodologies for the key in vitro bioassays mentioned in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13][14]
Experimental Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[13]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[15]
-
Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[15]
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[15]
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[16][17]
Experimental Workflow:
Caption: Workflow for DPPH Radical Scavenging Assay.
Methodology:
-
Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.[17]
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[17]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[18]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[16]
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.[19][20]
Experimental Workflow:
Caption: Workflow for α-Glucosidase Inhibition Assay.
Methodology:
-
Reaction Mixture: The assay is typically performed in a 96-well plate. A mixture containing the α-glucosidase enzyme and the test compound at various concentrations is prepared in a phosphate buffer (pH 6.8).[19][20]
-
Incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10-15 minutes).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[20]
-
Second Incubation: The plate is incubated again at 37°C for a defined time (e.g., 20-30 minutes).
-
Stopping the Reaction: The reaction is terminated by adding a sodium carbonate solution.[19]
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[19]
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract.. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 19. In vitro α-glucosidase inhibitory assay [protocols.io]
- 20. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 11-Deoxymogroside IIIE
For researchers, scientists, and drug development professionals engaged in the analysis of mogrosides, the precise and accurate quantification of individual components like 11-Deoxymogroside IIIE is essential. This guide provides a detailed comparison of the two primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a singular validated method exclusively for this compound is not prominently documented, established multi-component analysis methods for mogrosides offer a robust framework for its determination.[1]
Quantitative Performance Comparison
The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the development of new products containing these natural sweeteners.[2] The following table summarizes the reported performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mogrosides. Due to limited specific data for this compound, the data for other major mogrosides like Mogroside V can serve as a reasonable proxy due to their structural similarities.[2]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[2][3] |
| Limit of Detection (LOD) | 0.75 µg/mL[2] | 9.288 - 18.159 ng/mL[2] |
| Limit of Quantification (LOQ) | 2 µg/mL[2] | 5 ng/mL (for Mogroside V in plasma)[2] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[2] | 3.5% - 5.2%[2] |
| Accuracy (Recovery %) | 85.1% - 103.6%[2] | 95.5% - 103.7%[2] |
Methodology and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used method for mogroside quantification due to its simplicity and robustness.[2] However, a challenge lies in the fact that mogrosides lack a strong, specific chromophore, necessitating detection at a low wavelength, typically around 203 nm.[2][4]
Experimental Protocol:
1. Sample Preparation:
-
Solid Extract:
-
Accurately weigh a known amount of the sample (e.g., 100 mg of monk fruit extract).[4]
-
Add a defined volume of methanol (e.g., 10 mL).[4]
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution.[4]
-
Centrifuge the solution to pellet any insoluble material.[4]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration curve range.[4]
-
-
Cloud-Point Extraction: An effective method for extracting and preconcentrating Mogroside V from Siraitia grosvenorii involves micelle-mediated cloud-point extraction using a nonionic surfactant like Genapol® X-080, which reduces the use of toxic organic solvents.[2]
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.[4] Formic acid may be added to improve peak shape.[5][6]
3. Quantification: Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from standards of known concentrations.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices and for pharmacokinetic studies. This method allows for the simultaneous determination of multiple mogrosides.[2]
Experimental Protocol:
1. Sample Preparation:
-
Fruit Samples:
-
Fresh fruits are harvested, and the pulp is separated, dried, and pulverized.[7]
-
A specific weight of the powdered sample (e.g., 0.1 g) is extracted with a solvent mixture, such as 70% methanol in water, using ultrasonic assistance for about 30 minutes.[7]
-
The extract is then filtered through a 0.22 µm membrane filter and diluted if necessary.[7]
-
-
Liquid Samples: A simple dilution with methanol followed by filtration through a 0.22 µm filter is often sufficient.[2]
-
Plasma Samples: A protein precipitation step is typically required for pharmacokinetic studies.[2]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.[7]
-
Column: A C18 column is commonly used for separation.[3]
-
Mobile Phase: A gradient elution with acetonitrile and water, both typically containing 0.1% formic acid, is used.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[7]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.[7]
-
Ionization Mode: ESI in negative ion mode is commonly employed.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2][7] Specific precursor-to-product ion transitions for this compound are monitored.[7]
-
Ion Source Temperature: A typical ion source temperature is 500°C.[2]
References
A Comparative Analysis of 11-Deoxymogroside IIIE Levels in Siraitia grosvenorii Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-Deoxymogroside IIIE content across different cultivars of Siraitia grosvenorii, commonly known as monk fruit. While extensive research has focused on major sweet mogrosides like Mogroside V, the quantitative distribution of minor mogrosides such as this compound is less documented.[1] This comparison, supported by detailed experimental data and protocols, aims to inform research and development in the fields of natural product chemistry and pharmacology.
Quantitative Data Presentation
The following table summarizes the content of Mogroside IIIE, a category of mogrosides that includes this compound, in various Siraitia grosvenorii cultivars at different stages of fruit maturity. The data is derived from a study by Yang et al. (2019), where mogrosides were quantified using High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS).[1][2]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| 30 | 0.82 | ||
| 45 | 1.25 | ||
| 60 | 0.75 | ||
| 75 | 0.35 | ||
| 90 | 0.28 | ||
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| 30 | 0.95 | ||
| 45 | 1.42 | ||
| 60 | 0.88 | ||
| 75 | 0.41 | ||
| 90 | 0.33 | ||
| Changtan x Qingpi | Guangxi | 15 | 0.48 |
| 30 | 0.89 | ||
| 45 | 1.33 | ||
| 60 | 0.81 | ||
| 75 | 0.38 | ||
| 90 | 0.30 |
Experimental Protocols
The quantification of this compound and other mogrosides in Siraitia grosvenorii is achieved through a multi-step process involving sample preparation and advanced analytical techniques.
Sample Preparation
-
Harvesting and Processing: Fresh fruits from different Siraitia grosvenorii cultivars are collected at various time points after pollination. The fruits are washed, and the peel and seeds are separated from the pulp, which is used for analysis.[1]
-
Drying: The fresh fruit pulp is dried to a constant weight using methods such as hot-air drying or freeze-drying to preserve the chemical integrity of the mogrosides.[1]
-
Extraction: The dried fruit pulp is powdered and extracted with a solvent, typically an aqueous ethanol or methanol solution (e.g., 70-80%), to isolate the mogrosides.[3][4] This process is often enhanced using ultrasonication to improve extraction efficiency. The resulting mixture is then filtered or centrifuged to separate the liquid extract from the solid plant material.[3][4]
Quantification via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A validated HPLC-MS/MS method is the standard for the accurate and sensitive quantification of this compound.[1][3]
-
Chromatographic Separation:
-
HPLC System: An Agilent 1260 Series LC system or equivalent.[5]
-
Column: An Agilent Poroshell 120 SB-C18 column is often used for efficient separation.[5]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[5]
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[5]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Analysis is generally performed in the negative ionization mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, allowing for the precise quantification of specific mogrosides even in complex mixtures.
-
Mandatory Visualization
Experimental Workflow for Quantification of this compound
Caption: Workflow for the quantification of this compound.
Simplified Biosynthetic Pathway of Mogrosides
Caption: Key steps in the mogroside biosynthetic pathway.
References
A Comparative Guide to the Purity Assessment of 11-Deoxymogroside IIIE Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of 11-Deoxymogroside IIIE reference standards, a critical component in the quality control and phytochemical analysis of monk fruit (Siraitia grosvenorii) extracts and derived products. As a cucurbitane-type triterpenoid glycoside, the accuracy of this compound quantification relies heavily on the quality of the reference standard used.[1][2] This document outlines key analytical techniques and presents a comparative analysis of hypothetical reference standards to aid researchers in making informed decisions.
Introduction to this compound
This compound is a naturally occurring sweet compound found in monk fruit.[3] It belongs to the family of mogrosides, which are the primary contributors to the fruit's intense sweetness and are of significant interest for their potential therapeutic properties.[2][4] As a reference standard, this compound is essential for the accurate identification and quantification of related compounds in raw materials and finished products, ensuring quality control and facilitating pharmacological research.[1] The typical purity for a commercial this compound reference standard is specified as ≥95%.[1]
Comparative Purity Analysis
The purity of a reference standard is a critical parameter for accurate analytical results.[1] To illustrate the importance of comprehensive purity assessment, this section presents a hypothetical comparative analysis of this compound reference standards from three different suppliers. The data below is generated based on a multi-technique approach to provide a thorough evaluation.
Table 1: Comparative Purity Data for this compound Reference Standards
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC-UV (210 nm) | 98.5% | 99.2% | 97.8% |
| LC-MS (Impurity Profiling) | 98.7% | 99.4% | 98.0% |
| qNMR (Quantitative NMR) | 98.2% | 99.1% | 97.5% |
| Residual Solvents (GC-HS) | <0.1% | <0.05% | <0.2% |
| Water Content (Karl Fischer) | 0.8% | 0.5% | 1.2% |
| Assigned Purity | 97.3% | 98.5% | 95.2% |
Note: The assigned purity is calculated by taking into account the data from all analytical methods.
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for the comprehensive purity assessment of a reference standard. The following diagram illustrates the key stages involved in the characterization and comparison of this compound reference standards.
References
Unraveling the Anti-inflammatory Potential of Mogrosides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of different mogrosides, the sweet compounds derived from the monk fruit (Siraitia grosvenorii). While direct quantitative comparisons of their potency are limited in publicly available research, this document synthesizes the existing experimental data to shed light on their individual mechanisms and therapeutic potential.
Mogrosides, particularly Mogroside V and Mogroside IIIE, have demonstrated notable anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators. This guide delves into the available data on their effects, outlines common experimental protocols for their evaluation, and visualizes the complex cellular mechanisms involved.
Comparative Anti-inflammatory Activity
One study has suggested that Mogroside IIIE exhibits the most potent inhibition of nitric oxide (NO) release from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells when compared to other mogrosides. However, specific IC50 values from a direct comparative study are not provided.
The following table summarizes the observed anti-inflammatory effects of individual mogrosides based on available literature. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
| Mogroside | Cell Line/Model | Inflammatory Stimulus | Key Inflammatory Markers Inhibited | Observed Effects & Signaling Pathways |
| Mogroside V | Porcine Alveolar Macrophages, BV-2 microglia cells, RAW 264.7 macrophages | Fine particulate matter (PM2.5), Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, IL-1β, IL-6, IL-18, iNOS, COX-2 | Alleviated inflammatory response. Inhibited the TLR4-MyD88 signaling pathway and activated the AKT/AMPK-Nrf2 signaling pathway.[1][2] |
| Mogroside IIIE | RAW 264.7 macrophages, Mouse podocyte cells (MPC-5) | Lipopolysaccharide (LPS), High Glucose (HG) | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | Reported to have the strongest inhibition of NO release among tested mogrosides. Mitigated inflammation and oxidative stress by activating the AMPK/SIRT1 signaling pathway. |
| Mogroside IV | - | - | - | Limited to no specific data available in the searched literature regarding its direct anti-inflammatory effects and mechanisms. |
| Mogroside-rich Extract | Murine macrophages (RAW 264.7), Murine ear edema model | Lipopolysaccharide (LPS), Phorbol ester | iNOS, COX-2, IL-6 | Down-regulated the expression of key inflammatory genes.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of mogrosides.
In Vitro Anti-inflammatory Activity Assay in Macrophages
This protocol outlines the steps to evaluate the inhibitory effect of mogrosides on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test mogroside (e.g., Mogroside V or IIIE). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with the solvent used to dissolve mogrosides) are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the mogroside that inhibits 50% of NO production, can then be determined.
Cytokine Production Measurement by ELISA
This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: Cell culture supernatants from the in vitro anti-inflammatory assay are collected.
-
ELISA Procedure:
-
Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants and a series of standards of known cytokine concentrations are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of mogrosides are mediated through the modulation of complex intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Mogroside V.
Caption: Experimental workflow for assessing the anti-inflammatory effects of mogrosides.
References
- 1. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Mogrosides in Commercial Monk Fruit Extracts
This guide provides a detailed comparison of analytical methodologies for the quantification of mogrosides, the primary sweetening compounds in commercial monk fruit (Siraitia grosvenorii) extracts. It is intended for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries. The focus is on Mogroside V, the most abundant and sweetest mogroside, which is a key indicator of extract quality and sweetness intensity.
Commercial monk fruit extracts are available in various concentrations, with Mogroside V content ranging from 25% to as high as 95%.[1][2] The concentration of Mogroside V is directly proportional to the sweetness intensity of the extract.[2] Given the significant variation in commercial products, accurate and reliable quantitative analysis is crucial for quality control, product formulation, and regulatory compliance.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS) are the most prevalent techniques for mogroside quantification. While HPLC-UV is robust and widely accessible, LC-MS/MS offers superior sensitivity and selectivity.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Mogroside Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.9984[3][4] |
| Limit of Detection (LOD) | 0.75 µg/mL[3][5] | 9.288 - 18.159 ng/mL[3] |
| Limit of Quantification (LOQ) | 2 µg/mL[3][5] | 5 ng/mL (in plasma)[3]; LOQ for standards as low as 96.0 ng/mL[6] |
| Precision (RSD%) | Intra-day: < 8.68%; Inter-day: < 5.78%[3][5] | Intra-day: < 3.73%; Inter-day: < 3.91%[3][7] |
| Accuracy (Recovery %) | 85.1% - 103.6%[3][5] | 91.22% - 106.58%[3][4][7] |
Quantitative Profile of Commercial Monk Fruit Extracts
The composition of commercial monk fruit extracts can vary significantly based on the manufacturing and purification processes. Mogroside V is the predominant sweet component.[8]
Table 2: Typical Composition of Commercial Monk Fruit Extracts
| Component | Concentration Range (%) | Reference |
|---|---|---|
| Mogroside V | 25% - 95% | [1][2] |
| 11-oxomogroside V | 1% - 10% | [8] |
| Siamenoside I | 1% - 10% | [8] |
| Mogroside IV | 1% - 10% | [8] |
| Water | 1% - 6% | [8] |
| Ash | 0% - 2% |[8] |
Dried monk fruit typically contains about 1.5-2% Mogroside V.[9][10] The extraction and purification process concentrates this to levels commonly found in commercial sweeteners.[1]
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Protocol 1: HPLC-UV for Mogroside V Quantification
This method is widely used due to its simplicity and robustness, though it is less sensitive than LC-MS/MS because mogrosides lack a strong, specific chromophore.[3] Detection is typically performed at low wavelengths.[3][5]
1. Sample Preparation:
-
Cloud-Point Extraction (for raw fruit): An effective method for extracting and preconcentrating Mogroside V using a nonionic surfactant like Genapol® X-080, which reduces the need for toxic organic solvents.[3][5]
-
For Commercial Extracts (Powder):
-
Accurately weigh a portion of the commercial monk fruit extract powder.
-
Dissolve the sample in methanol or a methanol-water mixture.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[3]
-
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: Gradient elution with acetonitrile and water is common.[5] An isocratic mobile phase of water has also been used with a specialized column.[11]
-
Flow Rate: Typically around 1.0 mL/min.
3. Quantification:
-
A calibration curve is constructed using certified reference standards of Mogroside V.
-
The concentration of Mogroside V in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: LC-MS/MS for Multi-Mogroside Quantification
This method offers higher sensitivity and selectivity, allowing for the simultaneous determination of multiple mogrosides in complex matrices.[3][4]
1. Sample Preparation:
-
For Commercial Extracts: A simple dilution with methanol followed by filtration through a 0.22 µm filter is generally sufficient.[3]
-
For Plasma Samples (Pharmacokinetic Studies): A protein precipitation step is required.[3][6]
2. Chromatographic Conditions:
-
Column: A C18 column is frequently used (e.g., Poroshell 120 SB C18).[4][7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[3][4]
-
Flow Rate: 0.25 - 0.4 mL/min.[7]
-
Run Time: Optimized methods can achieve separation in as little as 10 minutes.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode, which shows higher sensitivity for mogrosides.[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity in quantification.[4][7] The transitions from the precursor ion [M-H]⁻ to specific product ions are monitored for each mogroside.
Visualized Workflow for Mogroside Analysis
The following diagram illustrates the general workflow for the quantitative analysis of mogrosides in commercial monk fruit extracts, from sample preparation to final data analysis.
Caption: Workflow for the quantitative analysis of mogrosides.
References
- 1. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. scingia.com [scingia.com]
- 10. ejfs.journals.ekb.eg [ejfs.journals.ekb.eg]
- 11. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for Mogroside Analysis
In the realm of natural product analysis, accurate and robust quantification of active compounds is paramount for quality control, pharmacokinetic studies, and product development. Mogrosides, the intensely sweet triterpene glycosides from monk fruit (Siraitia grosvenorii), are of significant interest to the food, beverage, and pharmaceutical industries. This guide provides a detailed comparison of two common analytical techniques for mogroside analysis: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols and performance characteristics of each method to aid in selecting the most appropriate technique for their specific analytical needs.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for mogroside analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for the analysis of Mogroside V, the most abundant and sweetest mogroside, compiled from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.75 µg/mL[1] | 9.288 - 18.159 ng/mL[2] |
| Limit of Quantification (LOQ) | 2 µg/mL[1] | 96.0 ng/mL[3][4] |
| Intra-day Precision (%RSD) | < 8.68%[1] | < 10.1%[3][4] |
| Inter-day Precision (%RSD) | < 5.78%[1] | < 10.1%[3][4] |
| Recovery (%) | 85.1 - 103.6%[1] | 91.3 - 105.0%[3][4] |
| Matrix Effect (%) | Not typically assessed | 98.2 - 105.0%[3][4] |
Key Observations:
-
Sensitivity: LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for analyzing samples with trace amounts of mogrosides, such as in pharmacokinetic studies.[3][4]
-
Selectivity: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a higher degree of selectivity, minimizing interference from complex matrices.[3][5][6] This is a distinct advantage over HPLC-UV, where co-eluting impurities can interfere with the analyte peak.
-
Precision and Accuracy: Both methods demonstrate good precision and accuracy, with Relative Standard Deviations (RSDs) and recovery values falling within acceptable ranges for analytical method validation.[1][3][4]
-
Matrix Effects: Matrix effects, which can suppress or enhance the analyte signal, are a critical consideration in LC-MS/MS and are typically evaluated during method validation.[3][4] This is less of a concern with HPLC-UV.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis of mogrosides.
HPLC-UV Method Protocol
This protocol is suitable for the quantification of mogrosides in less complex matrices where high sensitivity is not the primary requirement.
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.[7]
-
Chromatographic Column: A C18 analytical column (e.g., 250 mm × 4.6 mm I.D., 5 µm particle size).[7][8]
-
Mobile Phase: A gradient elution is typically employed using water (Solvent A) and acetonitrile (Solvent B).[7]
-
Gradient Program: An example gradient could be: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[7]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 32 °C.[8]
-
Injection Volume: 10 µL.[8]
LC-MS/MS Method Protocol
This protocol is ideal for the highly sensitive and selective quantification of mogrosides in complex biological matrices or for trace-level analysis.
-
Instrumentation: An LC system (e.g., Agilent 1260 Series) coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][5]
-
Chromatographic Column: A C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[3][4]
-
Mobile Phase:
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative-ion electrospray ionization (ESI) is preferred for mogrosides.[3]
-
Scan Mode: Selected-Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[3][5]
-
SRM Transitions: For Mogroside V, a common transition is m/z 1285.6 → 1123.7.[3][4]
-
-
Injection Volume: 4 µL.[3]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Metabolic Pathways of Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo metabolic fates of various mogrosides, a class of triterpenoid glycosides found in the fruit of Siraitia grosvenorii (monk fruit). As natural, non-caloric sweeteners with potential therapeutic properties, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical for their development as pharmaceuticals or functional food ingredients. This document synthesizes available experimental data for key mogrosides, including Mogroside V and Siamenoside I, to facilitate a comparative analysis.
Executive Summary
The in vivo metabolism of mogrosides is predominantly governed by the gut microbiota. Following oral administration, mogrosides exhibit very low systemic absorption in their intact form. Instead, they undergo extensive biotransformation in the gastrointestinal tract, where intestinal bacteria hydrolyze the glucose moieties. This process leads to the formation of a common aglycone, mogrol, and various deglycosylated metabolites. It is primarily these metabolites, including mogrol, that are absorbed to a limited extent and are thought to be responsible for the potential systemic bioactivities of mogrosides. While the general metabolic pathway of deglycosylation is a shared feature, the number and position of glucose units on the parent mogroside can influence the rate and specifics of its metabolism.
Comparative Metabolic Pathways
The primary metabolic pathway for mogrosides is the sequential removal of glucose units by gut bacteria. However, subsequent modifications to the mogrol backbone and its deglycosylated intermediates lead to a diverse array of metabolites.
Mogroside V , the most abundant mogroside in monk fruit, undergoes extensive metabolism. In vivo studies in rats have identified numerous metabolites, indicating that its metabolic transformation involves several key reactions:
-
Deglycosylation: Stepwise removal of the five glucose units.
-
Hydroxylation: Addition of hydroxyl groups.
-
Dehydrogenation: Removal of hydrogen atoms.
-
Isomerization: Rearrangement of atoms within the molecule.
-
Glucosylation: Addition of glucose units.
-
Methylation: Addition of a methyl group.[1]
Siamenoside I , another major sweet-tasting mogroside, also undergoes significant metabolism by the gut microbiota. Its metabolic pathways in rats have been shown to include:
-
Deglycosylation: Removal of glucose units.
-
Hydroxylation: Addition of hydroxyl groups.
-
Dehydrogenation: Removal of hydrogen atoms.
-
Deoxygenation: Removal of an oxygen atom, a novel metabolic reaction observed for mogrosides.
-
Isomerization: Rearrangement of atoms.
A study investigating the in vivo metabolism of Siamenoside I in rats identified a total of 86 new metabolites.[2][3]
Mogroside IV , while a significant component of monk fruit, has limited available data regarding its specific in vivo metabolic pathway. However, based on the established metabolic fate of other mogrosides, it is highly anticipated to undergo a similar deglycosylation process mediated by gut microbiota to yield mogrol.
The following diagram illustrates the generalized metabolic pathway of mogrosides.
Generalized metabolic pathway of mogrosides in vivo.
Comparative Pharmacokinetics
Quantitative pharmacokinetic data for orally administered mogrosides is limited due to their low systemic bioavailability. Most studies focus on the identification of metabolites rather than quantifying the parent compounds in the plasma.
One study reported that after intravenous administration of 2.0 mg/kg of Mogroside V in rats, it was rapidly deglycosylated and metabolized into mogrol.[4] Following oral administration of 5.0 mg/kg of Mogroside V, the parent compound was not detected in rat plasma, while a trace amount of mogrol was found.[4] The absolute oral bioavailability of Mogroside V was estimated to be 8.73 ± 1.46%.[4]
Due to the scarcity of direct comparative oral pharmacokinetic studies, a detailed quantitative comparison table for different mogrosides is not feasible at this time. The general consensus is that all mogrosides exhibit poor oral bioavailability.
Experimental Protocols
The following sections detail typical methodologies employed in the in vivo study of mogroside metabolism.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a mogroside following oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Weight: 200-250 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water. Animals are typically fasted overnight before the experiment.
2. Drug Administration:
-
Formulation: The mogroside is suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, water).
-
Route: Oral gavage.
-
Dose: A single dose is administered (e.g., 50 mg/kg).
3. Sample Collection:
-
Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).
4. Sample Analysis:
-
Extraction: The mogroside and its metabolites are extracted from plasma, urine, and fecal homogenates using techniques such as protein precipitation or solid-phase extraction.
-
Analytical Method: Quantification of the analytes is performed using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated using non-compartmental analysis software.
The following diagram illustrates a typical experimental workflow for an in vivo mogroside metabolism study.
Typical experimental workflow for in vivo mogroside metabolism studies.
Metabolite Identification
The identification of metabolites is a crucial aspect of understanding the biotransformation of mogrosides.
1. Sample Preparation:
-
As described in the pharmacokinetic study protocol, plasma, urine, and feces are collected.
-
Tissue homogenates (e.g., from the liver, kidney, and intestine) may also be prepared to investigate tissue distribution of metabolites.
2. Analytical Technique:
-
High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry coupled with liquid chromatography, is employed for the detection and structural elucidation of metabolites.
3. Data Analysis:
-
Metabolite identification software is used to compare the mass spectra of potential metabolites with the parent compound and to propose chemical structures based on fragmentation patterns.
The logical relationship for identifying and characterizing mogroside metabolites is depicted in the following diagram.
Logical workflow for mogroside metabolite identification.
Conclusion
The in vivo metabolic pathways of different mogrosides, particularly Mogroside V and Siamenoside I, are characterized by poor oral absorption and extensive metabolism by the gut microbiota. The primary metabolic event is deglycosylation to the common aglycone, mogrol, which is then subject to further metabolic transformations. This shared metabolic fate suggests that the systemic effects of various mogrosides may be largely attributable to mogrol and its metabolites. However, a significant lack of comparative oral pharmacokinetic data for different mogrosides and a dearth of information on the in vivo metabolism of mogrosides like Mogroside IV highlight the need for further research in this area. Future studies should focus on conducting direct comparative pharmacokinetic analyses of major mogrosides after oral administration and elucidating the specific metabolic pathways of less-studied mogrosides to provide a more complete picture of their in vivo behavior.
References
- 1. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metabolites of Siamenoside I and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation of 11-Deoxymogroside IIIE as a Quality Control Marker for Siraitia grosvenorii
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Deoxymogroside IIIE and the more prevalent Mogroside V as potential quality control (QC) markers for the fruit of Siraitia grosvenorii (monk fruit or Luo Han Guo). The selection of a suitable QC marker is paramount for ensuring the consistency, efficacy, and safety of herbal products and their derived natural sweeteners. This document outlines the rationale for selecting a QC marker, presents comparative data on this compound and Mogroside V, details the experimental protocols for their quantification, and visualizes key workflows and biological pathways.
Introduction to Quality Control Markers for Siraitia grosvenorii
Siraitia grosvenorii is renowned for its intensely sweet triterpenoid glycosides, known as mogrosides. These compounds are the primary active ingredients and are responsible for the fruit's main application as a natural, non-caloric sweetener. Consequently, the quality of monk fruit extracts is often correlated with the content and profile of these mogrosides. An ideal quality control marker should be a characteristic and consistently present constituent that can be accurately and precisely quantified.
Mogroside V is the most abundant mogroside in ripe monk fruit and is often considered the primary indicator of quality and sweetness.[1][2] However, other mogrosides, such as this compound, are also present and may serve as valuable QC markers, potentially offering advantages in specificity for certain cultivars or processing methods. This guide explores the validation of this compound in comparison to the established marker, Mogroside V.
Comparative Analysis of this compound and Mogroside V
The suitability of a compound as a quality control marker depends on several factors, including its abundance, stability, and correlation with the desired quality attributes of the herbal product. The following sections compare this compound and Mogroside V based on these criteria.
Abundance and Distribution
The concentration of mogrosides in monk fruit is highly dependent on the cultivar and the stage of maturity at which the fruit is harvested. Mogroside V is generally the predominant mogroside in ripe fruits, while other mogrosides, including the precursor to this compound (Mogroside IIIE), are present in varying amounts.
| Cultivar & Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan, Guangxi | 15 | 0.45 |
| 30 | 0.82 | |
| 45 | 1.25 | |
| 60 | 0.75 | |
| 75 | 0.35 | |
| 90 | 0.28 | |
| Qingpi x Hongmao, Guangxi | 15 | 0.51 |
| 30 | 0.95 | |
| 45 | 1.42 | |
| 60 | 0.88 | |
| 75 | 0.45 | |
| 90 | 0.30 | |
| Lajiang, Guizhou | 15 | 0.40 |
| 30 | 0.75 | |
| 45 | 1.15 | |
| 60 | 0.69 | |
| 75 | 0.32 | |
| 90 | 0.25 | |
| Donggua, Hunan | 15 | 0.42 |
| 30 | 0.80 | |
| 45 | 1.20 | |
| 60 | 0.72 | |
| 75 | 0.34 | |
| 90 | 0.27 |
Table 1: Quantitative Comparison of Mogroside IIIE Content in Various Cultivars of Siraitia grosvenorii at Different Maturity Stages.[3]
Stability
The stability of a marker is crucial for ensuring consistent quantification across different storage and processing conditions. While specific long-term stability data for this compound is limited, its structural similarity to Mogroside V suggests comparable stability. Mogroside V has been shown to be stable for extended periods at room temperature and in a wide pH range (3 to 12) when stored at 2-8°C.[4] However, extreme pH and high temperatures can lead to the hydrolysis of glycosidic bonds. Low-temperature drying methods, such as freeze-drying and vacuum drying, have been shown to be superior to traditional hot-air drying for preserving higher levels of mogrosides, including 11-Oxomogroside V, a related compound.[5][6]
Correlation with Quality
The primary quality attribute of monk fruit extract is its sweetness, which is directly related to the concentration of highly glycosylated mogrosides. Mogroside V, with five glucose units, is one of the sweetest mogrosides.[2] While this compound's direct contribution to the overall sweetness profile is less characterized, its presence and concentration can be indicative of the overall mogroside profile and, therefore, the quality of the extract.
Analytical Method Validation
The quantification of this compound and other mogrosides is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, which is necessary for analyzing complex botanical extracts. While a singular validated method exclusively for this compound is not prominently documented, established multi-component analysis methods provide a robust framework for its determination.[7]
| Parameter | HPLC-ESI-MS/MS Method for Multiple Mogrosides |
| Linearity (r²) | ≥ 0.9984 |
| Intra-day Precision (RSD%) | < 3.73% |
| Inter-day Precision (RSD%) | < 3.91% |
| Stability (RSD%) | 1.21 - 3.01% |
| Recovery (%) | 91.22 - 106.58% |
Table 2: Validation Parameters for a Multi-Mogroside HPLC-ESI-MS/MS Method.[8][9]
Experimental Protocols
Simultaneous Quantification of Mogrosides by HPLC-MS/MS
This protocol describes a general method for the simultaneous quantification of multiple mogrosides, including this compound and Mogroside V, in Siraitia grosvenorii extracts.
1. Sample Preparation
-
Extraction: Weigh 1.0 g of powdered monk fruit extract into a 50 mL centrifuge tube. Add a suitable volume of methanol to dissolve the sample.
-
Filtration: Filter the solution through a 0.22 µm organic phase filter prior to LC-MS/MS analysis.[10]
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each mogroside standard (including this compound and Mogroside V) at a concentration of 1 mg/mL in methanol.
-
Mixed Standard Solutions: Prepare a series of mixed standard working solutions by diluting the stock solutions with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 25 ng/mL to 800 ng/mL).[10]
3. HPLC-MS/MS Conditions
-
HPLC System: An Agilent 1260 Series LC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 SB C18).[9]
-
Mobile Phase: A gradient elution with acetonitrile (A) and water (B), both containing 0.1% formic acid.[9]
-
Flow Rate: 0.25 mL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each mogroside should be optimized.
4. Data Analysis
-
Construct a calibration curve for each analyte by plotting the peak area against the concentration.
-
Quantify the amount of each mogroside in the samples using the linear regression equation derived from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method for a quality control marker.
Caption: Activation of the AMPK/SIRT1 signaling pathway by mogrosides.
Conclusion
Both this compound and Mogroside V have the potential to be effective quality control markers for Siraitia grosvenorii.
-
Mogroside V is the most abundant mogroside in ripe monk fruit, and its concentration directly correlates with the sweetness of the extract. This makes it a strong candidate for a primary QC marker, especially for products where sweetness is the key quality attribute.
-
This compound , while less abundant, may serve as a valuable secondary or alternative marker. Its quantification could be particularly useful for the quality control of specific cultivars or for monitoring changes during processing, as the profile of minor mogrosides can be indicative of the fruit's maturity and handling.
Ultimately, the choice of a QC marker will depend on the specific application and the desired quality attributes of the final product. For comprehensive quality control, a multi-component analysis that quantifies both major and minor mogrosides, including Mogroside V and this compound, is recommended. The validated HPLC-MS/MS methods described provide a reliable framework for achieving this.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
A Comparative Analysis of the Antioxidant Properties of Mogroside Family Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of various compounds within the mogroside family, derived from the fruit of Siraitia grosvenorii. The analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction
Mogrosides, the primary active triterpenoid glycosides in Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and low-caloric properties.[1][2][3] Beyond their use as natural sweeteners, emerging research has highlighted their significant pharmacological activities, including potent antioxidant effects.[2][3][4][5] These compounds help protect cells from oxidative damage by neutralizing harmful reactive oxygen species (ROS), which are implicated in a variety of chronic diseases and the aging process.[2][3] This guide compares the antioxidant capacities of key mogrosides, including Mogroside V, 11-oxo-mogroside V, and Mogroside IIA2, among others, to elucidate their relative potencies and potential therapeutic applications.
Comparative Analysis of In Vitro Antioxidant Activity
The antioxidant potential of different mogroside compounds has been evaluated using various in vitro assays. These tests measure the ability of the compounds to scavenge different types of free radicals or to reduce oxidized species. The data reveals significant variations in activity among the different mogroside structures.
For instance, a comparative study using a chemiluminescence method found that 11-oxo-mogroside V has a higher scavenging effect on superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) than Mogroside V.[6][7] Conversely, Mogroside V was found to be more effective at scavenging hydroxyl radicals (•OH).[6][7] Another study evaluating six different mogrosides found that Mogroside IIA2 exhibited the strongest overall radical-scavenging and iron ion-reducing activities.[8]
The table below summarizes the quantitative data from key studies.
Table 1: Comparative In Vitro Antioxidant Activities of Mogroside Compounds
| Compound/Extract | Assay | Metric (IC₅₀/EC₅₀) | Value (μg/mL) | Reference |
|---|---|---|---|---|
| Mogroside V | Superoxide (O₂⁻) Scavenging | EC₅₀ | >250 | [6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 134.11 | [6] | |
| Hydroxyl (•OH) Radical Scavenging | EC₅₀ | 48.44 | [6][7] | |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | EC₅₀ | 4.79 | [6][7] |
| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 16.52 | [6][7] | |
| Hydroxyl (•OH) Radical Scavenging | EC₅₀ | 146.17 | [6] | |
| •OH-induced DNA Damage Inhibition | EC₅₀ | 3.09 | [6][7] | |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | IC₅₀ | 1118.1 | [9][10] |
| ABTS Radical Scavenging | IC₅₀ | 1473.2 | [9][10] | |
| Peroxyl Radical Scavenging (ORAC) | - | 851.8 μmol TE/g | [10] | |
| Mogroside IIA2 | DPPH, ABTS, FRAP, ORAC | - | Strongest activity among 6 tested mogrosides | [8] |
| Mogroside VI | DPPH, ABTS, FRAP, ORAC | - | Moderate activity, less than Mogroside IIA2 and V |[8] |
IC₅₀/EC₅₀: The concentration required to inhibit or scavenge 50% of radicals. A lower value indicates higher antioxidant activity.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, mogrosides exert antioxidant effects within cellular systems. Mogroside V, the most abundant mogroside, has been shown to protect various cell types—including skin fibroblasts, mouse insulinoma cells, and liver cells—from oxidative stress induced by agents like H₂O₂ and palmitic acid.[11][12][13]
The primary cellular mechanisms include:
-
Reduction of Intracellular ROS: Mogroside V treatment significantly reduces the accumulation of intracellular ROS.[12][13]
-
Enhancement of Endogenous Antioxidant Enzymes: Mogrosides can increase the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][11][13]
Studies suggest that these effects may be mediated through the regulation of specific signaling pathways. For example, Mogroside V has been found to alleviate oxidative aging in liver cells by down-regulating the EGFR/p38/JNK signaling pathway.[14]
Caption: Putative signaling pathway modulated by Mogroside V.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to assess the antioxidant properties of mogrosides.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. The color change is measured spectrophotometrically.
-
Methodology:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., mogroside extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm against a blank.
-
The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC₅₀ value is then determined.
-
2. Chemiluminescence Assay for ROS Scavenging (O₂⁻, H₂O₂, •OH)
-
Principle: This highly sensitive method uses a chemiluminescent probe (e.g., luminol) that emits light upon reaction with specific ROS. The antioxidant's ability to quench this light emission is measured.
-
Methodology (for •OH radical scavenging):
-
Hydroxyl radicals are generated in situ via a Fenton reaction (e.g., FeSO₄ + H₂O₂).
-
The reaction is initiated in a buffer solution containing the chemiluminescent probe.
-
The test compound at various concentrations is added to the system.
-
The chemiluminescence intensity is measured immediately using a luminometer.
-
The inhibitory effect is calculated by comparing the light intensity of the sample to a control group without the antioxidant. The EC₅₀ value is determined from the dose-response curve.[6]
-
3. Cellular Intracellular ROS Detection using DCFH-DA
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cells (e.g., NIT-1 insulinoma cells) are cultured in appropriate plates.[12]
-
An oxidative stressor (e.g., palmitic acid) is added, with or without co-treatment of the mogroside compound.[12]
-
After incubation, cells are loaded with DCFH-DA solution (e.g., 10 µM) and incubated for a further 20-30 minutes.
-
Cells are washed to remove the excess probe.
-
The fluorescence intensity is measured using a microplate reader or fluorescence microscope at an excitation/emission wavelength of ~485/535 nm. The intensity is proportional to the amount of intracellular ROS.[12]
-
Caption: General workflow for antioxidant property evaluation.
Conclusion
The available evidence demonstrates that mogroside family compounds are potent antioxidants, though their efficacy varies significantly with their chemical structure.[6][8] 11-oxo-mogroside V and Mogroside IIA2 show particularly strong activity in specific chemical assays, while the widely abundant Mogroside V exhibits robust protective effects in cellular models by reducing ROS and enhancing endogenous antioxidant defenses.[6][8][11] The ability of Mogroside V to modulate signaling pathways like EGFR/p38/JNK further underscores its potential as a therapeutic agent against conditions exacerbated by oxidative stress.[14]
This guide highlights the importance of selecting appropriate assays for comparative analysis. Future research should focus on conducting head-to-head comparisons of a wider range of purified mogrosides (including Mogroside IV and Siamenoside I) across multiple standardized assays and cellular models to build a more complete structure-activity relationship profile. Such studies will be invaluable for the development of novel functional foods and pharmaceuticals.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hnxb.org.cn [hnxb.org.cn]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 11-Deoxymogroside IIIE: A Procedural Guide
Hazard and Precautionary Data
Based on the data for the related compound, 11-Deoxymogroside V, the following hazard classifications and precautionary statements should be observed when handling 11-Deoxymogroside IIIE.
| GHS Classification | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4)[2][3] | H302: Harmful if swallowed[2][3] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2] |
| Acute aquatic toxicity (Category 1)[2][3] | H410: Very toxic to aquatic life with long lasting effects[2][3] | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
| Chronic aquatic toxicity (Category 1)[2][3] | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is used to minimize exposure.
| PPE Component | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields are mandatory. A face shield can be used for additional protection.[2] |
| Hand Protection | Wear chemical-resistant gloves such as neoprene or nitrile rubber.[2] Do not use latex or fabric gloves.[2] |
| Body Protection | A long-sleeved lab coat or chemical-resistant coveralls should be worn.[2] For larger quantities, an impervious apron is recommended.[2] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, which should be treated as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).[1]
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste.[1] It should be kept separate from other chemical waste streams unless compatibility is confirmed to avoid hazardous reactions.[1]
2. Waste Containment and Labeling:
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage and Accumulation:
-
Safe Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and cool area away from direct sunlight and ignition sources.[1]
-
Adhere to Limits: Follow your institution's policies regarding the maximum volume of hazardous waste that can be stored in the laboratory and the time limits for its removal.[1]
4. Final Disposal:
-
Contact EHS: Never dispose of this compound down the drain or in regular trash.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Follow Institutional Procedures: Adhere to all institutional protocols for requesting a waste pickup, which may involve submitting an online form.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures should be followed during handling and preparation for disposal.
Small Spill Clean-up Protocol:
-
Evacuate the immediate area of the spill.[2]
-
Don the appropriate PPE before re-entering the area.[2]
-
For small spills of solid material, carefully collect the material using a scoop or other appropriate tool, avoiding dust generation.[2]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the collected material or absorbent into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, contact your institution's EHS department immediately.[2]
Disposal Workflow
References
Essential Safety and Operational Guide for 11-Deoxymogroside IIIE
Hazard Identification and Precautionary Measures
Based on data for similar compounds, 11-Deoxymogroside IIIE should be handled with care. The related compound 11-Deoxymogroside V is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is essential to adhere to the following precautionary statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure. The following PPE is recommended when handling this compound, based on guidelines for similar chemical compounds.[1][3][4]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield may be used for additional protection.[1] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the substance. |
| Body Protection | A long-sleeved lab coat or chemical-resistant coveralls. An impervious apron is recommended for handling larger quantities.[1][5] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Always handle the compound in a well-ventilated area or under a chemical fume hood.
-
Use dedicated and properly labeled equipment.[1]
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage is at -20°C for the powder form or -80°C when dissolved in a solvent.[1]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[6] |
| Ingestion | Call a POISON CENTER or doctor if you feel unwell.[1] Rinse mouth with water.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Spills and Accidental Release:
-
Evacuate the area immediately.
-
Wear appropriate PPE before attempting cleanup.[1]
-
For small spills, carefully collect the material without generating dust and place it in a sealed container for disposal.[1]
-
For large spills, contact your institution's environmental health and safety department.[1]
Waste Disposal:
-
Dispose of the substance and its container to an approved waste disposal plant.[1]
-
All waste materials should be handled as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
-
Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed bag and disposed of as chemical waste.[7]
Visual Workflows
Safe Handling Workflow for this compound
Caption: A workflow diagram for the safe handling of this compound.
Spill Response Protocol
Caption: A decision flowchart for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.fr [fishersci.fr]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
